molecular formula C11H14O3 B1352808 2,5-Diethoxybenzaldehyde CAS No. 4686-98-0

2,5-Diethoxybenzaldehyde

Cat. No.: B1352808
CAS No.: 4686-98-0
M. Wt: 194.23 g/mol
InChI Key: UGNJILDLOHTRMK-UHFFFAOYSA-N
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Description

2,5-Diethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJILDLOHTRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392445
Record name 2,5-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4686-98-0
Record name 2,5-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2,5-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diethoxybenzaldehyde

Executive Summary

This compound (CAS No. 4686-98-0) is a disubstituted aromatic aldehyde with significant potential as a versatile intermediate in organic synthesis, particularly in the development of complex heterocyclic compounds and novel ligands.[1] Despite its utility, a comprehensive, publicly available dataset of its experimentally determined physicochemical properties is notably sparse. This guide addresses this critical information gap, not by presenting unverified data, but by establishing a framework for its systematic characterization.

As your partner in the laboratory, this document provides both the foundational knowledge and the practical, self-validating protocols required to generate a complete and reliable profile of this compound. We will delve into its molecular structure, known reactivity, and safety considerations. More importantly, we will provide detailed, step-by-step methodologies for determining its core physical and spectroscopic properties. This approach ensures that researchers, scientists, and drug development professionals can build upon a foundation of methodologically sound, internally validated data.

Molecular Identity and Significance

This compound is an organic compound featuring a benzene ring substituted with an aldehyde group (-CHO) at position 1, and two ethoxy groups (-OCH₂CH₃) at positions 2 and 5. This substitution pattern governs its reactivity and physical properties. The electron-donating nature of the ethoxy groups influences the electron density of the aromatic ring and the reactivity of the aldehyde functional group.

Its primary significance lies in its role as a precursor for more complex molecules. The reactive aldehyde allows for a wide range of chemical transformations, while the ethoxy groups can be modified or used to tune the solubility and electronic properties of resulting derivatives, such as chromones and metal-binding ligands.[1]

Core Physicochemical Data

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally verified physical constants for this compound. While data for its close analog, 2,5-dimethoxybenzaldehyde, is abundant, it is scientifically imperative not to extrapolate these values. The difference in the alkyl chain of the alkoxy groups (ethyl vs. methyl) will induce tangible changes in melting point, boiling point, and solubility due to differences in molecular weight, van der Waals forces, and crystal packing.

The following table summarizes the known identifiers for this compound and highlights the current data gaps that the protocols in this guide are designed to fill.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 4686-98-0[2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
Physical Appearance No experimental data available-
Melting Point No experimental data available-
Boiling Point No experimental data available-
Solubility Soluble in organic solvents. Recrystallizable from ethanol/water mixtures.[3] Quantitative data is not available.-

A Workflow for Comprehensive Characterization

The following diagram outlines a logical workflow for the complete physicochemical characterization of a compound like this compound, for which public data is limited. This workflow ensures that each step builds upon the last, from basic observation to detailed spectroscopic analysis.

G Physicochemical Characterization Workflow for this compound cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Solubility Profile cluster_3 Structural Verification synthesis Synthesis & Purification (e.g., Formylation of 1,4-diethoxybenzene) [4] appearance Protocol 4.1: Visual Inspection (Color, Form) synthesis->appearance mp Protocol 4.2: Melting Point Determination (Capillary Method) appearance->mp If solid bp Protocol 4.3: Boiling Point Determination (Thiele Tube Method) appearance->bp If liquid (or after MP) solubility Protocol 4.4: Quantitative Solubility (Gravimetric Method) mp->solubility bp->solubility ftir Protocol 4.5.1: FTIR Spectroscopy solubility->ftir nmr Protocol 4.5.2: NMR Spectroscopy (¹H and ¹³C) ftir->nmr uv_vis Protocol 4.5.3: UV-Vis Spectroscopy nmr->uv_vis

Sources

A Comprehensive Technical Guide to the Solubility of 2,5-Diethoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

2,5-Diethoxybenzaldehyde is a key aromatic aldehyde intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by an understanding of its molecular structure. Furthermore, this guide details a robust experimental protocol for the quantitative determination of its solubility, ensuring accuracy and reproducibility in research and development settings.

Introduction: Understanding this compound

This compound is a benzaldehyde derivative characterized by a benzene ring substituted with an aldehyde functional group and two ethoxy groups at positions 2 and 5.[1] This unique substitution pattern, particularly the presence of the electron-donating ethoxy groups, significantly influences the molecule's polarity, reactivity, and intermolecular interactions, thereby dictating its solubility profile.[1] The aldehyde group is a versatile handle for a wide array of chemical transformations, making this compound a valuable building block in organic synthesis.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃[2]
Molecular Weight194.23 g/mol [2]
Appearance--
Melting Point--
Boiling Point--

(Note: Specific experimental values for appearance, melting point, and boiling point for this compound are not consistently reported across publicly available safety and technical data sheets. Experimental verification is recommended.)

The structural analogue, 2,5-dimethoxybenzaldehyde, is described as a yellow crystalline solid with a melting point of 50 °C and a boiling point of 283.8 °C, offering a comparative reference.[3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Aromatic Ring: The benzene core is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar, with the oxygen atom being a hydrogen bond acceptor. This allows for dipole-dipole interactions and hydrogen bonding with protic solvents.

  • The Ethoxy Groups (-OCH₂CH₃): The ether linkages in the ethoxy groups introduce some polarity and can act as hydrogen bond acceptors. The ethyl chains contribute to the nonpolar character of the molecule.

The combination of these features results in a molecule with moderate polarity. It is anticipated that this compound will exhibit good solubility in a range of organic solvents. The presence of both ethoxy groups and the aldehyde functionality enhances its solubility in organic solvents compared to less substituted benzaldehydes.[1]

Qualitative Solubility and Recrystallization Insights

A common method for the purification of this compound is recrystallization using an ethanol-water mixture.[1] This process relies on the compound's high solubility in hot ethanol and its significantly lower solubility in the cold ethanol-water mixture.[1] The crude product is dissolved in hot ethanol, and water is gradually added to decrease the solubility and induce the formation of high-quality crystals upon controlled cooling.[1] This indicates that while soluble in polar protic solvents like ethanol, its solubility can be modulated by the addition of a less polar co-solvent or an anti-solvent like water.

Based on its structural similarity to 2,5-dimethoxybenzaldehyde, which is known to be soluble in ethanol, ether, and chloroform, it is highly probable that this compound shares a similar solubility profile.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the saturation shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • High-purity this compound

  • Analytical grade organic solvents

  • Scintillation vials or sealed flasks

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add known volume of solvent to sealed vial A->B Add solid C Place vials in constant temperature shaker B->C D Equilibrate for 24-48 hours C->D E Allow solids to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered sample G->H I Analyze by UV-Vis or HPLC H->I K Determine concentration from curve I->K J Prepare calibration curve J->K L Calculate solubility (e.g., in mg/mL) K->L

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a series of sealed vials. The excess solid should be clearly visible.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Place the sealed vials in a constant temperature shaker or water bath. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples and the standard solutions using a suitable analytical technique:

    • UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λ_max) for this compound.

    • HPLC: Inject the samples onto an appropriate column and measure the peak area. This is the preferred method for complex mixtures or when greater specificity is required.[6]

  • Calculation:

    • Generate a calibration curve by plotting the analytical signal (absorbance or peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

  • Always handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its application in synthetic chemistry and drug development. While quantitative data is sparse in the public domain, a qualitative understanding based on its molecular structure and recrystallization behavior suggests good solubility in moderately polar organic solvents such as ethanol. For precise and application-specific data, the detailed experimental protocol provided in this guide offers a reliable and validated method for determining its solubility. Adherence to this protocol will enable researchers to generate the critical data needed for process optimization, formulation design, and successful experimental outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3434314, this compound. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [A relevant source for general organic analysis techniques]
  • The Good Scents Company. (n.d.). 2,5-dimethoxybenzaldehyde.
  • Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [A source for analytical methods for aldehydes]
  • [Source for general aldehyde and ketone reactions]. (2021, July 16). Experimental No. (13) Aldehydes and ketones.
  • RSIS International. (n.d.). ms_1766852416_9102.docx. Retrieved from [A source detailing the shake-flask method]
  • [Source for safety data]. (n.d.).
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 2,5-Dimethoxybenzaldehyde.
  • Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]

  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • YouTube. (2021, April 26). Chemical Tests for Aldehyde, Ketone & Carboxylic Acid // HSC Chemistry. Retrieved from [Link]

  • Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling precautions for 2,5-Diethoxybenzaldehyde, a key aromatic aldehyde in organic synthesis. As a Senior Application Scientist, the following protocols are grounded in established safety principles and are designed to empower researchers with the knowledge to mitigate risks effectively. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Core Risks

This compound is an organic compound that, while invaluable in synthetic chemistry, presents a definite hazard profile that must be respected.[1] A thorough understanding of its potential risks is the foundation of safe handling.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation

Source: ECHA C&L Inventory[1]

The primary hazards associated with this compound are dermal, ocular, and respiratory irritation.[1] While comprehensive toxicological data for this specific molecule is not extensively published, its structural similarity to other dialkoxybenzaldehydes, such as 2,5-dimethoxybenzaldehyde, suggests that it may also have the potential to cause allergic skin reactions with prolonged or repeated contact.[2] Therefore, a cautious approach is warranted.

Risk Assessment Workflow

Before any procedure involving this compound, a comprehensive risk assessment is mandatory. This process should be a dynamic evaluation of the planned experiment, considering the quantities of material used, the experimental conditions, and the potential for exposure.

cluster_0 Risk Assessment Workflow start Identify Hazards (H315, H319, H335) evaluate Evaluate Exposure Potential - Quantity - Dust/Aerosol Formation - Ventilation start->evaluate Assess Risks control Implement Control Measures - Engineering Controls - Administrative Controls - PPE evaluate->control Determine Controls proceed Proceed with Experiment control->proceed Safe to Proceed review Review and Refine (Post-Experiment) proceed->review Continuous Improvement

Caption: Risk assessment workflow for handling this compound.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize hazard exposure. Personal Protective Equipment (PPE) should be considered the final line of defense.

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[2][3] All weighing and transferring of the solid material, as well as any reactions, should be performed within the fume hood to prevent the inhalation of dust particles and vapors. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work. For larger quantities, consider the use of a glove box or other containment systems.[2]

  • Administrative Controls: Limit the quantity of this compound in the immediate work area to the amount required for the experiment. All personnel handling the substance must be thoroughly trained on its hazards and the appropriate emergency procedures. Clear and concise Standard Operating Procedures (SOPs) should be written and readily available. It is also crucial to ensure that an eyewash station and a safety shower are in close proximity to the workstation and are regularly tested.[3]

Personal Protective Equipment (PPE): Your Last Barrier

Appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation.[2][3] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A fully buttoned laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for operations that could generate significant dust, especially outside of a fume hood.Prevents the inhalation of airborne particles that can cause respiratory irritation.[3]

Handling and Storage Protocols: Ensuring Chemical Integrity and Safety

Adherence to strict handling and storage protocols is essential for both safety and maintaining the purity of this compound.

Experimental Handling Protocol:
  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Use a spatula to transfer the solid, avoiding the generation of dust.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.

Storage:

Store this compound in a tightly sealed, properly labeled container.[2][3] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Emergency Spill Response Workflow

cluster_1 Emergency Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill (follow SOP) contain->cleanup dispose Dispose of Waste (as hazardous waste) cleanup->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a this compound spill.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of the chemical and any contaminated materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable reagent in the hands of a well-informed researcher. By understanding its hazards, implementing robust control measures, and being prepared for emergencies, scientists can confidently and safely utilize this compound to advance their research and development goals. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific safety protocols and a continuous commitment to a strong safety culture.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3434314, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,5-Diethoxybenzaldehyde from 1,4-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 2,5-diethoxybenzaldehyde, a valuable aromatic aldehyde intermediate, from its precursor 1,4-diethoxybenzene. The primary focus is on the Vilsmeier-Haack reaction, a cornerstone of electrophilic aromatic substitution for formylating electron-rich substrates. This document delves into the mechanistic underpinnings, provides a detailed experimental protocol, and discusses critical aspects of process optimization and characterization. An analysis of alternative formylation methods, such as the Gattermann reaction, is also presented to offer a comparative perspective on synthetic strategy. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this specific transformation.

Introduction and Strategic Overview

This compound is an aromatic aldehyde characterized by two ethoxy groups on the benzene ring, which significantly influence its chemical properties and reactivity. These electron-donating groups (EDGs) activate the aromatic system, making it a candidate for various electrophilic substitution reactions. The formyl group (-CHO) is a versatile functional handle, enabling further molecular elaboration, making this compound a useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1]

The direct formylation of the highly activated 1,4-diethoxybenzene presents a classic challenge in regioselectivity and reaction control. The two powerful ortho-, para-directing ethoxy groups make the ring highly nucleophilic. The primary synthetic route for this transformation is the Vilsmeier-Haack reaction , which utilizes a mild electrophile known as the Vilsmeier reagent.[2] Alternative methods, such as the Friedel-Crafts or Gattermann formylations, are generally less suitable for this specific substrate. For instance, the Gattermann-Koch reaction is not applicable to phenol ether substrates, and the standard Gattermann reaction involves highly toxic reagents like HCN.[3]

This guide will therefore focus principally on the Vilsmeier-Haack approach, providing the necessary detail to understand and execute this synthesis effectively.

The Vilsmeier-Haack Reaction: The Recommended Synthetic Pathway

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic compounds.[2] It involves the use of a phosphorus halide (commonly phosphorus oxychloride, POCl₃) and a substituted formamide (most often N,N-dimethylformamide, DMF) to generate an electrophilic iminium salt, the "Vilsmeier reagent."[2][4]

Mechanism and Rationale

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This in situ generation is critical as the reagent is moisture-sensitive.[5]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of 1,4-diethoxybenzene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs at one of the positions ortho to an ethoxy group. A subsequent deprotonation restores aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: The final step is the aqueous work-up, where the iminium salt is hydrolyzed to yield the desired this compound.

The overall workflow of the Vilsmeier-Haack synthesis is depicted in the following diagram.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF N,N-Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate StartMat 1,4-Diethoxybenzene StartMat->Intermediate Electrophilic Attack Hydrolysis Aqueous Hydrolysis (e.g., NaOAc solution) Intermediate->Hydrolysis Product This compound (Crude Product) Hydrolysis->Product Purification Recrystallization (Ethanol/Water) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Field Insights and Challenges

While theoretically straightforward, the Vilsmeier-Haack formylation of dialkoxybenzenes like 1,4-diethoxybenzene can be challenging. The high electron density of the ring can lead to side reactions or, conversely, the substrate may show unexpected resistance under certain conditions. Reports on the formylation of the closely related 1,4-dimethoxybenzene using DMF/POCl₃ show very low yields (e.g., 16% when using N-methylformanilide/POCl₃), suggesting that this specific substrate class is less reactive than might be anticipated.[6] An attempted synthesis under elevated temperatures (115 °C) resulted in the recovery of unreacted starting material, highlighting the sensitivity of the reaction conditions.[6]

Expert Rationale: The lower-than-expected reactivity may be attributed to the formation of a stable complex between the Lewis acidic Vilsmeier reagent and the oxygen atoms of the ethoxy groups, which could deactivate the ring towards electrophilic attack. Therefore, careful control of temperature and reagent stoichiometry is paramount. The protocol provided below is designed to mitigate these challenges.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established Vilsmeier-Haack principles and adapted for the specific substrate.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,4-Diethoxybenzene166.2216.6 g0.10Ensure dryness.
N,N-Dimethylformamide (DMF)73.0950 mL-Anhydrous grade. Used as reagent and solvent.
Phosphorus Oxychloride (POCl₃)153.3311.0 mL (18.1 g)0.118Handle in a fume hood with extreme care.
Sodium Acetate (anhydrous)82.0350 g0.61For hydrolysis/neutralization.
Ethanol46.07As needed-For recrystallization.
Deionized Water18.02As needed-For work-up and recrystallization.
Dichloromethane (DCM)84.93As needed-For extraction.

Procedure

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (25 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slow Addition of POCl₃: Add phosphorus oxychloride (11.0 mL) dropwise to the cooled DMF via the dropping funnel over a period of 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality: This slow addition is critical to control the exothermic reaction and safely form the Vilsmeier reagent. After the addition is complete, stir the resulting pale-yellow slurry at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1,4-diethoxybenzene (16.6 g) in anhydrous DMF (25 mL). Add this solution to the Vilsmeier reagent slurry dropwise over 30 minutes, keeping the temperature at 0-5 °C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C. Stir at this temperature for 2-3 hours. The mixture will typically become a darker, viscous solution. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Hydrolysis: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (300 g) and anhydrous sodium acetate (50 g). Trustworthiness Check: This hydrolysis step is highly exothermic and may release HCl fumes. Perform this in a well-ventilated fume hood. The sodium acetate buffers the solution, neutralizing the generated acid.

  • Work-up: Stir the resulting mixture for 1 hour. The crude product may precipitate as a solid. If it oils out, add a small amount of dichloromethane (DCM) to induce solidification.

  • Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The most effective method for purifying this compound is recrystallization from an ethanol-water mixture.[1] Dissolve the crude solid in a minimum amount of hot ethanol. To the hot solution, add water dropwise until a persistent cloudiness is observed. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in vacuo.

Alternative Synthetic Routes: A Comparative Analysis

Gattermann Reaction

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[7] A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN.[3]

Mechanism Rationale: The reaction proceeds by forming an electrophilic species from HCN and HCl, which then attacks the aromatic ring in a manner similar to a Friedel-Crafts reaction.

Applicability to 1,4-Diethoxybenzene: The Gattermann-Koch variant (using CO/HCl) is explicitly noted as being inapplicable to phenol ether substrates.[3] This limitation, combined with the extreme toxicity of cyanide reagents, makes the Gattermann reaction a less favorable and more hazardous alternative to the Vilsmeier-Haack synthesis for this particular transformation.

Product Characterization

Confirmation of the final product, this compound, is achieved through standard analytical techniques.

Physical Properties:

  • Appearance: White to pale yellow crystalline solid.

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molar Mass: 194.23 g/mol [1]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aldehyde proton, the aromatic protons, and the two distinct ethoxy groups.[1]

    • Aldehyde proton (CHO): A singlet around δ 10.4 ppm.

    • Aromatic protons: Three signals in the aromatic region (δ 7.0-7.4 ppm), corresponding to the three non-equivalent protons on the substituted ring.

    • Ethoxy groups (-OCH₂CH₃): Two quartets for the methylene protons (OCH₂) and two triplets for the methyl protons (CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl carbon (C=O): A signal in the highly deshielded region, typically δ > 185 ppm.

    • Aromatic carbons: Six distinct signals, with the two carbons attached to the oxygen atoms appearing at lower field (higher ppm) than the others.

    • Ethoxy carbons: Signals for the -OCH₂- and -CH₃ carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1]

    • A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.

    • Bands in the 2850-3000 cm⁻¹ region correspond to C-H stretching of the ethoxy groups.

    • Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

    • Strong C-O stretching bands for the ether linkages will be present around 1200-1250 cm⁻¹ .

The following diagram illustrates the key mechanistic steps of the Vilsmeier-Haack reaction.

Caption: Key mechanistic stages of the Vilsmeier-Haack formylation.

Safety Considerations

The synthesis described involves hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[8] It can cause severe burns to the skin and eyes and is fatal if inhaled. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are immediately accessible.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation of vapors and skin contact.

  • Reaction Quenching: The hydrolysis of the reaction mixture is highly exothermic and releases acidic gases. This step must be performed slowly, with efficient cooling and stirring, in a well-ventilated fume hood.

Conclusion

The Vilsmeier-Haack reaction stands as the most viable method for the formylation of 1,4-diethoxybenzene to produce this compound. While the reaction presents challenges related to substrate reactivity, a carefully controlled procedure involving slow, low-temperature reagent addition followed by moderate heating can lead to a successful synthesis. Proper characterization using NMR and IR spectroscopy is essential to confirm the identity and purity of the final product. Adherence to stringent safety measures, particularly when handling phosphorus oxychloride, is non-negotiable for the safe execution of this synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3434314, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586456, 2,4-Diethoxybenzaldehyde. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2,5-dihydroxybenzaldehyde compound.
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • MDPI. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Retrieved from [Link]

  • YouTube. (2019). Gatterman Reaction: formylation reaction! Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dihydroxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2,5-dihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of hydroquinone diethyl ether 5 and p-ethoxyaniline 6 with CAN. Retrieved from [Link]

  • J-STAGE. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Patent Application Publication. Retrieved from [Link]

  • Designer-Drug.com. (n.d.). The Gatterman Aromatic Formylation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]

  • ATDBio. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

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2,5-Diethoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diethoxybenzaldehyde is a highly valuable and versatile aromatic aldehyde that serves as a pivotal building block in contemporary organic synthesis. Characterized by a benzene ring substituted with two activating ethoxy groups and a reactive aldehyde moiety, this compound offers multiple avenues for molecular elaboration.[1] The electron-donating nature of the ethoxy groups enhances the reactivity of the aromatic ring, while the aldehyde function provides a gateway for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the core reactivity, synthetic applications, and field-proven protocols involving this compound, positioning it as a key intermediate in the synthesis of pharmaceuticals, complex heterocyclic systems, and advanced materials.[1][2]

Physicochemical Properties and Structural Attributes

The synthetic utility of this compound stems directly from its unique structural and electronic properties. The aldehyde group is a potent electrophile, and the ethoxy substituents at the 2- and 5-positions are ortho, para-directing activators for electrophilic aromatic substitution.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 4686-98-0[1]
Molecular Formula C₁₁H₁₄O₃[1][3]
Molecular Weight 194.23 g/mol [3]
Appearance White to pale yellow crystalline solid or powder[2]
Solubility Soluble in common organic solvents (ethanol, ether, chloroform)[2]
SMILES CCOC1=CC(=C(C=C1)OCC)C=O[3]
InChIKey UGNJILDLOHTRMK-UHFFFAOYSA-N[3]

This data is compiled from publicly available chemical databases.

Core Reactivity: The Aldehyde Functional Group

The aldehyde group is the primary center of reactivity in this compound, participating in a wide range of classical and modern organic transformations. Its electrophilic carbon is susceptible to attack by a variety of nucleophiles.

Condensation Reactions: The Cornerstone of C-C Bond Formation

Condensation reactions are fundamental to building molecular complexity. This compound is an excellent substrate for these transformations, leading to α,β-unsaturated systems that are themselves versatile synthetic intermediates.

The base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative to form a chalcone is known as the Claisen-Schmidt condensation.[4] Chalcones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5]

Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH, KOH) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Ketone R-CO-CH₃ Enolate [R-CO-CH₂]⁻ ↔ R-C(O⁻)=CH₂ Ketone->Enolate Base Base OH⁻ Enolate_ion [R-CO-CH₂]⁻ Aldehyde Ar-CHO (this compound) Adduct Ar-CH(O⁻)-CH₂-CO-R Aldehyde->Adduct Enolate_ion->Aldehyde Attack Adduct_ion Ar-CH(O⁻)-CH₂-CO-R Aldol Ar-CH(OH)-CH₂-CO-R Adduct_ion->Aldol +H₂O Chalcone Ar-CH=CH-CO-R Aldol->Chalcone -H₂O (Base-catalyzed) Knoevenagel_Workflow A This compound C Knoevenagel Adduct A->C B Active Methylene Compound (e.g., CH₂(CN)₂) B->C D α,β-Unsaturated Product C->D Dehydration (-H₂O) Catalyst Weak Base (e.g., Piperidine) Catalyst->C Catalyzes Schiff_Base_Formation cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde Ar-CHO (this compound) Hemiaminal Ar-CH(OH)-NH-R (Hemiaminal Intermediate) Aldehyde->Hemiaminal Amine R-NH₂ Amine->Hemiaminal Imine Ar-CH=N-R (Schiff Base) Hemiaminal->Imine -H₂O

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 2-(2,5-Diethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(2,5-diethoxyphenyl)-4H-chromen-4-one, a chromone derivative of interest for pharmaceutical and materials science research. Chromones are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This guide details an efficient, one-pot synthesis methodology utilizing a base-promoted condensation reaction between a 2'-hydroxyacetophenone and 2,5-diethoxybenzaldehyde, accelerated by microwave irradiation.[4][5] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step workflow, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a core structural motif in a multitude of natural products and synthetic compounds with significant pharmacological importance.[3] Its rigid, bicyclic framework allows for versatile functionalization, enabling it to interact with diverse biological receptors and enzymes.[1][6] Consequently, chromone derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antioxidant, antiviral, and neuroprotective activities.[2][7][8][9]

Traditional methods for chromone synthesis often require harsh reaction conditions and long reaction times.[1] Modern synthetic strategies, particularly those employing microwave assistance, offer significant advantages by dramatically reducing reaction times, improving yields, and often leading to cleaner products.[5][10][11] This protocol leverages the efficiency of microwave heating for the synthesis of a novel chromone derivative from this compound, a valuable intermediate in drug synthesis.[12][13]

Reaction Principle and Mechanism

The synthesis proceeds via a base-promoted crossed aldol condensation, specifically a Claisen-Schmidt condensation, between 2'-hydroxyacetophenone and this compound.[14][15] The reaction culminates in an intramolecular oxa-Michael addition to form an intermediate chroman-4-one, which, under the reaction conditions, is believed to oxidize to the final chromone product.

The key mechanistic steps are:

  • Enolate Formation: The base (Diisopropylamine - DIPA) deprotonates the α-carbon of 2'-hydroxyacetophenone, forming a nucleophilic enolate.

  • Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of this compound.

  • Dehydration: The resulting aldol adduct readily dehydrates to form a 2'-hydroxychalcone intermediate.

  • Intramolecular Cyclization: The phenoxide ion of the chalcone undergoes a 6-exo-trig cyclization (oxa-Michael addition) onto the α,β-unsaturated ketone to form the chroman-4-one ring.

  • Oxidation: The chroman-4-one intermediate is oxidized to the thermodynamically more stable aromatic chromone system.

G cluster_start Step 1: Enolate Formation cluster_condensation Step 2-3: Condensation & Dehydration cluster_cyclization Step 4-5: Cyclization & Oxidation A 2'-Hydroxyacetophenone B Enolate Intermediate A->B  Base (DIPA) D Aldol Adduct B->D  Nucleophilic Attack C This compound C->D E 2'-Hydroxychalcone D->E  -H₂O F Chroman-4-one Intermediate E->F  Intramolecular  oxa-Michael Addition G Final Chromone Product F->G  Oxidation

Caption: Reaction mechanism for chromone synthesis.

Detailed Experimental Protocol

This protocol is optimized for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (per run)Supplier
2'-HydroxyacetophenoneC₈H₈O₂136.1598%136 mg (1.0 mmol)Sigma-Aldrich
This compoundC₁₁H₁₄O₃194.2398%214 mg (1.1 mmol)TCI Chemicals
Diisopropylamine (DIPA)C₆H₁₅N101.1999.5%154 µL (1.1 mmol)Acros Organics
Ethanol (Absolute)C₂H₅OH46.07200 Proof, ACS2.5 mLFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade~50 mLVWR
Hydrochloric Acid (HCl)HCl36.461 M (aq)~20 mLJ.T. Baker
Sodium Hydroxide (NaOH)NaOH40.0010% (w/v, aq)~20 mLEMD Millipore
Brine (Saturated NaCl)NaCl58.44Saturated (aq)~20 mLLab Prepared
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous~5 gSigma-Aldrich
Equipment
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave process vial with snap cap and stir bar

  • Analytical balance (± 0.1 mg)

  • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)

  • Rotary evaporator

  • Flash column chromatography system

  • NMR Spectrometer (400 MHz or higher)

  • FT-IR Spectrometer

Synthesis Workflow

G A 1. Reagent Preparation (Weigh & Dissolve) B 2. Microwave Irradiation (170 °C, 1 hr) A->B C 3. Aqueous Work-up (Extraction & Washing) B->C D 4. Purification (Flash Chromatography) C->D E 5. Characterization (NMR, IR, MS) D->E

Caption: General experimental workflow.

Step-by-Step Procedure
  • Reactant Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 2'-hydroxyacetophenone (136 mg, 1.0 mmol, 1.0 equiv).

  • Add absolute ethanol (2.5 mL) to dissolve the solid.

  • To the resulting solution, add this compound (214 mg, 1.1 mmol, 1.1 equiv) followed by diisopropylamine (DIPA) (154 µL, 1.1 mmol, 1.1 equiv).[4][5]

  • Seal the vial with a cap. Ensure it is properly sealed to withstand the pressure generated during heating.

  • Microwave Synthesis: Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters: Temperature at 170 °C, hold time of 60 minutes, normal power absorption, and high stirring speed.[10] Run the reaction.

  • Work-up and Extraction: After the reaction is complete and the vial has cooled to room temperature, carefully open the cap in a fume hood.

  • Transfer the reaction mixture to a 125 mL separatory funnel. Dilute the mixture with dichloromethane (DCM, ~25 mL).

  • Wash the organic layer sequentially with 1 M HCl (20 mL), 10% NaOH (20 mL), water (20 mL), and finally, brine (20 mL).[4] The basic wash removes unreacted 2'-hydroxyacetophenone, while the acidic wash removes the DIPA catalyst.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue (typically a yellow-orange solid or oil) should be purified by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The product typically elutes as a single major spot.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-(2,5-diethoxyphenyl)-4H-chromen-4-one as a solid.

Characterization and Expected Results

The final product should be characterized to confirm its structure and purity. The methods described below provide a self-validating system for the protocol's success.

  • Yield: 65-80%

  • Appearance: Off-white to pale yellow solid.

  • Spectroscopic Data: The structural identity of the synthesized chromone derivative can be confirmed using various spectroscopic techniques.[16]

Technique Expected Observations
¹H NMR δ (ppm) in CDCl₃: ~8.2 (dd, H-5), ~7.7 (m, H-7), ~7.4 (m, H-6, H-8), ~7.2 (d, Ar-H), ~7.0 (dd, Ar-H), ~6.9 (d, Ar-H), ~6.8 (s, H-3), ~4.1 (q, 2 x -OCH₂CH₃), ~1.4 (t, 2 x -OCH₂CH₃).
¹³C NMR δ (ppm) in CDCl₃: ~178 (C=O), ~163 (C-2), ~156 (C-9), ~154, ~150 (Ar C-O), ~134 (C-7), ~125 (C-5), ~124 (C-10), ~121 (Ar-CH), ~118 (C-6), ~117 (Ar-CH), ~114 (Ar-CH), ~112 (C-3), ~110 (C-8), ~65, ~64 (-OCH₂), ~15 (-CH₃).
FT-IR ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1645 (C=O, conjugated ketone), ~1610, 1580 (C=C, aromatic), ~1220 (Ar-O-C, ether).
HRMS (ESI) Calculated for C₁₉H₁₈O₄ [M+H]⁺, observed value should be within ± 5 ppm.

Note: The exact chemical shifts (δ) and coupling constants (J) can be definitively assigned using 2D NMR experiments like COSY, HSQC, and HMBC.[17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective sealing of the microwave vial. 2. Impure or wet reagents/solvents. 3. Insufficient heating or reaction time.1. Ensure the cap is securely fastened. 2. Use anhydrous solvents and high-purity reagents. 3. Increase reaction time in 30-minute increments or raise the temperature to 180 °C.
Complex Mixture of Products 1. Side reactions due to excessive temperature. 2. Self-condensation of 2'-hydroxyacetophenone.1. Lower the reaction temperature by 10-20 °C. 2. Ensure the aldehyde is added before the base to promote the crossed-condensation.
Difficulty in Purification 1. Products streaking on the silica gel column. 2. Co-elution of impurities.1. Add 0.5-1% triethylamine to the eluent to suppress streaking of acidic/basic compounds. 2. Use a slower gradient during column chromatography for better separation.

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of 2-(2,5-diethoxyphenyl)-4H-chromen-4-one. By explaining the causality behind the experimental design and providing detailed characterization and troubleshooting guides, this document serves as a comprehensive resource for researchers. The methodology is scalable and can be adapted for the synthesis of a library of analogous chromone derivatives by varying the substituted 2'-hydroxyacetophenone and benzaldehyde starting materials, thus facilitating further exploration in drug discovery and materials science.

References

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Al-Hourani, B., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI Chem. Proc., 16(1), 79. [Link]

  • Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Botswana. [Link]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. [Link]

  • Ilie, M., et al. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M2127. [Link]

  • Kumar, V., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]

  • Lund, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6939-6949. [Link]

  • Fridén-Saxin, M., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry, 74(7), 2755-2759. [Link]

  • ResearchGate. (n.d.). Chromone derivatives in the pharmaceutical industry. ResearchGate. [Link]

  • Fernandes, C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

  • Request PDF. (n.d.). Rapid Synthesis of 3-Hydroxyflavones from 2'-Hydroxyacetophenones and Benzaldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]

  • da Silva, A. J. M., et al. (2014). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry, 79(22), 10891-10905. [Link]

  • Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(1), 895-900. [Link]

  • Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254. [Link]

  • El-Sabeh, R., et al. (2023). Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. Scientific Reports, 13(1), 19307. [Link]

  • Remoroza, A. J. A., et al. (2023). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science, 152(6A), 2217-2225. [Link]

Sources

Application Note & Protocol: Reimer-Tiemann Formylation of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-RT-DEB-202601

Abstract: This document provides a comprehensive technical guide for the ortho-formylation of 1,4-diethoxybenzene via the Reimer-Tiemann reaction. We delve into the mechanistic nuances applicable to highly activated aromatic ethers, contrasting them with the classical phenol-based pathway. This guide offers a field-proven, step-by-step protocol for the synthesis of 2,5-diethoxybenzaldehyde, a valuable intermediate in pharmaceutical and materials science. Detailed experimental parameters, safety considerations, product characterization, and troubleshooting insights are provided to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Guiding Principles & Mechanistic Overview

The Reimer-Tiemann reaction is a cornerstone of synthetic organic chemistry, traditionally employed for the ortho-formylation of phenols to produce hydroxybenzaldehydes.[1][2] The reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive and electron-deficient electrophile, in situ.[3][4]

The Dichlorocarbene Electrophile

The reaction's initiation hinges on the generation of dichlorocarbene. A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form a trichloromethyl anion.[5][6] This anion is unstable and undergoes rapid alpha-elimination, expelling a chloride ion to yield the neutral but highly electrophilic dichlorocarbene.[3][7]

  • Step 1: Deprotonation: CHCl₃ + OH⁻ ⇌ ⁻:CCl₃ + H₂O

  • Step 2: α-Elimination: ⁻:CCl₃ → :CCl₂ + Cl⁻

The carbon atom in dichlorocarbene is sp²-hybridized with a vacant p-orbital, making it a potent electrophile ready to react with electron-rich nucleophiles.[5]

Adapting the Mechanism for Aromatic Ethers

While the classic Reimer-Tiemann reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion[1][3], this is not the operative pathway for 1,4-diethoxybenzene, which lacks an acidic phenolic proton. Instead, the reaction proceeds as an electrophilic aromatic substitution, driven by the profound electron-donating and activating nature of the two ethoxy substituents.[8][9]

The oxygen lone pairs of the ethoxy groups donate electron density into the benzene ring via resonance, significantly increasing its nucleophilicity. This enhanced electron density allows the aromatic π-system to directly attack the electrophilic dichlorocarbene. The substitution is directed to the positions ortho to the activating ethoxy groups. In the case of 1,4-diethoxybenzene, all four available positions are ortho to an ethoxy group and are electronically and sterically equivalent, leading to a single primary formylation product: this compound.

Below is a diagram illustrating the mechanistic pathway for this transformation.

Caption: Reaction mechanism for the formylation of 1,4-diethoxybenzene.

Experimental Design & Protocol

This protocol details the synthesis of this compound. The procedure has been optimized to account for the biphasic nature of the reaction and its exothermic tendencies.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
1,4-DiethoxybenzeneC₁₀H₁₄O₂166.228.31 g50.0Substrate
Sodium Hydroxide (NaOH)NaOH40.0020.0 g500Base (10 eq.)
Chloroform (CHCl₃)CHCl₃119.389.0 mL (13.4 g)112Carbene source (2.2 eq.)
Ethanol (95%)C₂H₅OH-50 mL-Co-solvent
Water (Deionized)H₂O18.0250 mL-Solvent for NaOH
Hydrochloric Acid (conc.)HCl36.46~15 mL-For acidic workup
Diethyl Ether(C₂H₅)₂O74.12150 mL-Extraction solvent
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent
Step-by-Step Synthesis Protocol

Safety First: This reaction is exothermic and involves hazardous materials.[1][3] Chloroform is a suspected carcinogen and sodium hydroxide is highly corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 1,4-diethoxybenzene (8.31 g), ethanol (50 mL), and a solution of sodium hydroxide (20.0 g) in water (50 mL).

  • Initiation: Begin vigorous stirring to create an emulsion of the biphasic mixture. Heat the flask in a water bath to 65-70°C.[2]

  • Addition of Chloroform: Once the target temperature is stable, add chloroform (9.0 mL) dropwise from the dropping funnel over a period of approximately 1 hour. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a thermal runaway.[1][10]

  • Reaction: After the addition is complete, maintain the vigorous stirring and temperature at 65-70°C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Rearrange the apparatus for simple distillation and carefully distill off the excess chloroform.

  • Workup - Acidification: Transfer the remaining aqueous mixture to a beaker and cool it in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper (pH ~2).

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic extracts with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to remove any residual acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation & Purification: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product, a yellowish oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Experimental Workflow Diagram

Workflow Experimental Workflow A 1. Reagent Combination (1,4-Diethoxybenzene, NaOH(aq), EtOH) B 2. Heating & Stirring (65-70°C, Vigorous Stirring) A->B C 3. Dropwise Addition of CHCl₃ (Over 1 hour) B->C D 4. Reaction (2-3 hours at 65-70°C) C->D E 5. Workup (Cool, Distill excess CHCl₃, Acidify with HCl) D->E F 6. Extraction (Diethyl Ether) E->F G 7. Washing & Drying (H₂O, NaHCO₃, MgSO₄) F->G H 8. Isolation & Purification (Rotary Evaporation, Recrystallization/Distillation) G->H I 9. Product Characterization (this compound) H->I

Caption: Step-by-step workflow for the synthesis and isolation process.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties
  • Appearance: Yellowish crystalline solid or oil.

  • Molecular Formula: C₁₁H₁₄O₃

  • Molar Mass: 194.23 g/mol

  • Melting Point: Literature values are in the range of 49-52°C.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.4 ppm (s, 1H, -CHO)

    • δ ~7.3 ppm (d, 1H, Ar-H)

    • δ ~7.1 ppm (s, 1H, Ar-H)

    • δ ~6.9 ppm (d, 1H, Ar-H)

    • δ ~4.1 ppm (q, 4H, 2 x -OCH₂CH₃)

    • δ ~1.4 ppm (t, 6H, 2 x -OCH₂CH₃)

  • IR Spectroscopy (ATR):

    • ~2980, 2930 cm⁻¹ (C-H aliphatic stretch)

    • ~2870, 2770 cm⁻¹ (Aldehydic C-H stretch)

    • ~1680 cm⁻¹ (C=O aldehyde stretch)

    • ~1500, 1480 cm⁻¹ (C=C aromatic stretch)

    • ~1220 cm⁻¹ (C-O ether stretch)

The presence of the aldehyde proton signal around 10.4 ppm in the ¹H NMR and the strong carbonyl stretch around 1680 cm⁻¹ in the IR spectrum are key diagnostic markers for successful formylation.

Field Insights & Troubleshooting

  • Low Yields: The Reimer-Tiemann reaction is often associated with moderate to low yields. This can be due to the formation of side products or incomplete reaction. Ensuring vigorous stirring to maximize the interfacial area between the aqueous and organic phases is crucial for improving yield. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial.[3][11]

  • Dark-Colored Reaction Mixture: The reaction mixture typically turns dark brown or black, which is normal. This is due to the formation of polymeric, tar-like substances under the strongly basic and high-temperature conditions.

  • Purification Challenges: The crude product may be contaminated with unreacted starting material and polymeric byproducts. Careful vacuum distillation or multiple recrystallizations may be necessary to achieve high purity.

  • Alternative Reagents: While chloroform is standard, using carbon tetrachloride (CCl₄) under similar conditions can lead to the formation of the corresponding carboxylic acid (2,5-diethoxybenzoic acid) instead of the aldehyde.[1][12]

Conclusion

The Reimer-Tiemann formylation of 1,4-diethoxybenzene is an effective, albeit challenging, method for synthesizing this compound. A thorough understanding of the reaction mechanism, particularly its adaptation from a classic phenoxide pathway to a direct electrophilic attack on a highly activated aromatic ether, is key to successful execution. By carefully controlling reaction parameters such as temperature and addition rate, and by employing a rigorous workup and purification strategy, researchers can reliably produce this valuable synthetic intermediate. The protocols and insights provided herein serve as a robust foundation for further exploration and application in diverse research and development settings.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

  • YouTube. (2024). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2023). Why does NaOH react with chloroform?. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorocarbene. Retrieved from [Link]

  • CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 2,5-Diethoxybenzaldehyde via Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-diethoxybenzaldehyde from 2,5-dihydroxybenzaldehyde through a Williamson ether synthesis. The protocol details a robust and efficient O-alkylation reaction, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety considerations, and purification techniques. This guide is intended for researchers in organic chemistry, medicinal chemistry, and materials science who require a reliable method for preparing this valuable dialkoxybenzaldehyde intermediate.

Introduction: The Strategic Importance of this compound

This compound is a key organic intermediate characterized by a benzaldehyde core functionalized with two ethoxy groups. This substitution pattern makes it a versatile precursor for the synthesis of more complex molecules.[1] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the ethoxy groups influence the electronic properties and solubility of derived compounds. Its dimethoxy analog, 2,5-dimethoxybenzaldehyde, is a well-known precursor in the synthesis of psychedelic phenethylamines like 2C-H, which is subsequently used to create compounds such as 2C-B and 2C-I.[2] Similarly, this compound is a valuable building block for designing ligands for metal complexes, synthesizing chromone derivatives with potential biological activities, and developing novel pharmaceutical agents.[1]

The most direct and widely adopted method for its preparation is the alkylation of 2,5-dihydroxybenzaldehyde, a classic example of the Williamson ether synthesis.[3][4] This reaction, first developed by Alexander Williamson in 1850, provides a reliable pathway to form ethers from an alkoxide and an organohalide.[3] This application note will elucidate this trusted method, providing the scientific rationale and practical steps to achieve high-purity this compound.

Mechanistic Insight: The Williamson Ether Synthesis

The conversion of 2,5-dihydroxybenzaldehyde to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The process can be dissected into two primary stages:

  • Deprotonation: The phenolic hydroxyl groups of 2,5-dihydroxybenzaldehyde are weakly acidic. A base, typically a carbonate like potassium carbonate (K₂CO₃), is introduced to deprotonate both hydroxyl groups. This acid-base reaction generates highly nucleophilic phenoxide ions. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[6][7] In the presence of residual water, the carbonate ion establishes an equilibrium that produces hydroxide ions, which are the active deprotonating species.[6]

  • Nucleophilic Attack: The generated diphenoxide acts as a potent nucleophile. It attacks the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide or bromoethane). In a concerted, single-step mechanism characteristic of SN2 reactions, the nucleophile attacks from the backside of the carbon-leaving group bond, displacing the halide ion (e.g., iodide) to form the new carbon-oxygen ether bond.[3][5]

The choice of a primary alkyl halide, such as ethyl iodide, is crucial for the success of this synthesis, as it minimizes the competing elimination (E2) reaction pathway that becomes significant with secondary and tertiary alkyl halides.[5][8]

Figure 1: Reaction mechanism for the Williamson ether synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Properties
2,5-Dihydroxybenzaldehyde1194-98-5C₇H₆O₃138.12Yellow to green crystalline powder, air-sensitive.[9]
Ethyl Iodide (Iodoethane)75-03-6C₂H₅I155.97Colorless liquid, light-sensitive, toxic, lachrymator.[10]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21White hygroscopic solid, base.[6]
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Colorless liquid, polar aprotic solvent, handle in fume hood.[11]
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Hexanes110-54-3 (n-hexane)C₆H₁₄86.18Eluent for chromatography.
Brine (Saturated NaCl)7647-14-5NaCl58.44Used for washing organic layers.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Nitrogen or Argon gas inlet

Detailed Experimental Protocol

This protocol is based on a 5.0 mmol scale of the starting material. Adjust quantities accordingly for different scales.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup
  • Place a 100 mL round-bottom flask containing a magnetic stir bar on a heating mantle.

  • Fit the flask with a reflux condenser.

  • Establish an inert atmosphere by flushing the system with nitrogen or argon gas. This is crucial as the phenoxide intermediate can be sensitive to air.

Step 2: Charging Reactants
  • To the flask, add 2,5-dihydroxybenzaldehyde (0.69 g, 5.0 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 equivalents). The excess base ensures complete deprotonation of both hydroxyl groups.

  • Add N,N-dimethylformamide (DMF, 25 mL). A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) while leaving the phenoxide nucleophile reactive, thus accelerating the SN2 reaction.[3]

  • Stir the resulting suspension at room temperature for 15-20 minutes.

Step 3: Alkylation
  • Slowly add ethyl iodide (1.2 mL, 2.34 g, 15.0 mmol, 3.0 equivalents) to the stirring suspension using a syringe or dropping funnel. A slight excess of the alkylating agent ensures the reaction goes to completion.

  • After the addition is complete, allow the mixture to stir at room temperature for another 30 minutes.

Step 4: Reaction and Monitoring
  • Heat the reaction mixture to 60-70 °C.

  • Maintain this temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system is 4:1 Hexanes:Ethyl Acetate. The product spot should be significantly less polar than the starting diol. The reaction is typically complete within 3-6 hours.[3]

Step 5: Work-up and Extraction
  • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers.

Step 6: Washing and Drying
  • Wash the combined organic layers with water (2 x 50 mL) to remove residual DMF.

  • Wash with saturated brine solution (1 x 50 mL) to aid in breaking any emulsions and removing bulk water.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

Step 7: Purification
  • Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a yellow oil or solid.

  • Purification via Column Chromatography: For high purity, the crude product can be purified by flash column chromatography on silica gel.[12]

    • Eluent: Start with pure hexanes and gradually increase the polarity with ethyl acetate (e.g., gradient from 100:0 to 95:5 Hexanes:EtOAc).[1]

    • Collect fractions and analyze by TLC to isolate the pure product.

  • Purification via Recrystallization: Alternatively, the crude solid can be recrystallized.[12]

    • A common solvent system is an ethanol-water mixture.[1] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Expected Results and Characterization

PropertyExpected Value
Product This compound
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Crystalline solid
Melting Point 60-61 °C[13]
Expected Yield 75-90%

Characterization:

  • ¹H NMR: Expect signals for the aldehyde proton (~10 ppm), aromatic protons (3H), and two distinct ethoxy groups (quartets at ~4 ppm and triplets at ~1.4 ppm).

  • ¹³C NMR: Expect a signal for the aldehyde carbonyl (~190 ppm), aromatic carbons, and ethoxy carbons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1670-1690 cm⁻¹.

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.

  • Chemical Hazards:

    • Ethyl Iodide: Toxic, a potential carcinogen, and a lachrymator (causes tearing). It is also light-sensitive. Handle exclusively in a well-ventilated chemical fume hood and store in an amber bottle.[10][14]

    • N,N-Dimethylformamide (DMF): A reproductive toxin that can be absorbed through the skin. All handling must be performed within a chemical fume hood.[11]

    • 2,5-Dihydroxybenzaldehyde: May cause skin and eye irritation. It is air-sensitive and should be stored under an inert atmosphere.

  • Waste Disposal: Dispose of all organic waste, including solvents and reaction residues, in a properly labeled hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation (inactive base).2. Wet solvent or reagents.3. Reaction temperature too low or time too short.1. Use freshly dried, powdered K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature or time, monitoring by TLC.
Incomplete Reaction Insufficient amount of base or alkylating agent.Use a greater excess of K₂CO₃ (3-4 eq.) and ethyl iodide (3-4 eq.).
Presence of Mono-alkylated Product Insufficient base or alkylating agent, or short reaction time.Increase the equivalents of base and ethyl iodide and/or prolong the reaction time. The mono-alkylated product can be separated by column chromatography.
Dark-colored Product Decomposition of starting material or product. Air-oxidation.Ensure an inert atmosphere is maintained throughout the reaction. Avoid excessive heating.

References

  • Bloom Tech. (2023, December 11). How do you synthesize 2,5-dihydroxybenzaldehyde? Retrieved from [Link]

  • Patsnap. Preparation method of 2,5-dihydroxybenzaldehyde.
  • Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde.
  • Bloom Tech. (2024, January 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Retrieved from [Link]

  • Google Patents. Method for producing 2,5-dihydroxybenzaldehyde compound.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • National Institutes of Health. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • Designer-Drug.com. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]

  • Techno PharmChem. ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health. This compound. PubChem. Retrieved from [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.
  • Cheméo. Chemical Properties of 2,5-Dihydroxybenzaldehyde (CAS 1194-98-5). Retrieved from [Link]

  • YouTube. Dimethoxybenzaldehyde (2,5DiMeOBZH) - Williamson Ether Synthesis. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2,5-dimethoxybenzaldehyde (CAS 93-02-7). Retrieved from [Link]

  • University of Washington. SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • Wikipedia. 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Samrat Pharmachem Limited. SAFETY DATA SHEET: Ethyl Iodide. Retrieved from [Link]

  • Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.
  • YouTube. Williamson Ether Synthesis. Retrieved from [Link]

  • The Good Scents Company. 2,5-dihydroxybenzaldehyde. Retrieved from [Link]

  • Shenzhou Chemical. What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Retrieved from [Link]

  • Grokipedia. 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

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Application Notes & Protocols: Formylation of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the formylation of 1,4-diethoxybenzene to synthesize 2,5-diethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. We will explore and compare several key synthetic methodologies, including the Vilsmeier-Haack, Rieche, and Duff formylations. For each method, we will delve into the reaction mechanism, provide detailed, field-tested protocols, and discuss the critical parameters that influence reaction success and yield. This guide is intended for researchers, chemists, and process development professionals seeking robust and reproducible methods for aromatic formylation.

Introduction: The Significance of this compound

1,4-Diethoxybenzene is an electron-rich aromatic ether, making it an excellent substrate for electrophilic aromatic substitution reactions.[1] The ethoxy groups are strong activating, ortho-, para-directing substituents. Due to the molecule's symmetry, the four available positions on the aromatic ring are equivalent, leading to a single possible mono-formylated product: this compound. This target molecule serves as a crucial building block in the synthesis of more complex organic structures, including pharmaceuticals, dyes, and materials for liquid crystal displays.

The introduction of a formyl (-CHO) group onto the 1,4-diethoxybenzene scaffold is a critical transformation. The choice of formylation method is paramount and depends on factors such as scale, available reagents, desired purity, and tolerance for specific reaction conditions. This guide will provide the necessary technical details to make an informed decision.

The Vilsmeier-Haack Reaction: A Workhorse Method

The Vilsmeier-Haack reaction is one of the most widely used methods for the formylation of electron-rich aromatic compounds.[2] It employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[3][4]

Mechanism of Action

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of 1,4-diethoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[4]

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ DEB 1,4-Diethoxybenzene Iminium_Intermediate Iminium Intermediate DEB->Iminium_Intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials:

  • 1,4-Diethoxybenzene (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

  • Phosphorus oxychloride (POCl₃), freshly distilled (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes.[3] It is critical to maintain the temperature below 5°C during this exothermic addition. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1,4-diethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60°C and maintain for 2-4 hours, monitoring the reaction progress by TLC. Some substrates may require higher temperatures or longer reaction times.[6]

  • Quenching and Hydrolysis: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Hydrolysis of Iminium Salt: Add a solution of sodium acetate to the quenched mixture and heat at reflux for 15-20 minutes to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.

  • Workup: Cool the mixture and transfer it to a separatory funnel. Extract the product with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Rieche Formylation: A Milder Alternative

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), to formylate aromatic rings.[7] This method can be particularly effective for highly activated systems and can often be performed under milder conditions than the Vilsmeier-Haack reaction.[8]

Mechanism of Action

The Lewis acid coordinates to one of the chlorine atoms of dichloromethyl methyl ether, facilitating its departure and generating a highly electrophilic methoxychlorocarbenium ion. This powerful electrophile is then attacked by the electron-rich 1,4-diethoxybenzene ring. Subsequent hydrolysis during workup yields the aldehyde.

rieche_mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Hydrolysis DCMME Dichloromethyl methyl ether Electrophile Methoxychlorocarbenium ion DCMME->Electrophile + TiCl₄ (Lewis Acid) TiCl4 TiCl₄ DEB 1,4-Diethoxybenzene Intermediate Alkoxy Intermediate DEB->Intermediate + Electrophile Aldehyde This compound Intermediate->Aldehyde Aqueous Workup

Caption: Rieche formylation pathway.

Detailed Experimental Protocol

CAUTION: Dichloromethyl methyl ether is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 1,4-Diethoxybenzene (1.0 eq)

  • Dichloromethyl methyl ether (Cl₂CHOMe) (1.5 eq)

  • Titanium tetrachloride (TiCl₄), 1M solution in DCM (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1,4-diethoxybenzene (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (2.0 eq) to the stirred reaction mixture.[9]

  • Reagent Addition: After stirring for 5-10 minutes, add dichloromethyl methyl ether (1.5 eq) dropwise. Maintain the temperature at 0°C.

  • Reaction: Stir the resulting mixture at 0°C for 2-3 hours. The reaction can be allowed to warm to room temperature if the conversion is slow, as monitored by TLC.

  • Quenching: Carefully and slowly quench the reaction by pouring it into a beaker of vigorously stirred ice water.

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude oil by silica gel flash chromatography to yield pure this compound.

Duff Reaction: A Classic Method with Modifications

The Duff reaction is a formylation method that typically uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[10][11] While classically applied to phenols, it can also be used for highly activated aromatic ethers, although yields may be modest.[6][12]

Mechanism of Action

Under acidic conditions, HMTA decomposes to generate an electrophilic iminium ion (a source of CH₂=N⁺R₂). This electrophile attacks the aromatic ring in a manner analogous to a Mannich reaction. The resulting benzylamine-type intermediate undergoes further reaction and hydrolysis to ultimately form the aldehyde.[11]

Experimental Protocol (Modified)

A modified Duff formylation has been reported for 1,4-diethoxybenzene, albeit with a modest yield of 34%.[6]

Materials:

  • 1,4-Diethoxybenzene (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.5 eq)

  • Acetic Acid (CH₃COOH)

  • Trifluoroacetic Acid (CF₃COOH)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Setup: In a round-bottom flask, combine 1,4-diethoxybenzene (1.0 eq) and HMTA (1.5 eq).

  • Solvent/Acid Addition: Add a mixture of acetic acid and trifluoroacetic acid (e.g., a 9:3 ratio as a starting point).[6]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for several hours (e.g., 6-12 hours). Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add an aqueous solution of HCl and heat the mixture again (e.g., at 50-60°C) for 1-2 hours to hydrolyze the intermediate Schiff base.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

Comparison of Formylation Methods

FeatureVilsmeier-Haack ReactionRieche FormylationDuff Reaction
Formylating Agent POCl₃ / DMFCl₂CHOMe / Lewis AcidHexamethylenetetramine (HMTA)
Electrophile Chloroiminium ionMethoxychlorocarbenium ionIminium ion
Typical Conditions 0°C to 100°C-78°C to Room Temp80°C to 120°C (Reflux)
Catalyst None (Reagent-driven)Lewis Acid (e.g., TiCl₄, SnCl₄)Brønsted or Lewis Acid
Advantages Common, inexpensive reagents; well-established method.[2]Mild reaction conditions possible; high reactivity.[8][13]Avoids highly corrosive reagents like POCl₃.
Disadvantages Can require heating; workup can be vigorous.[6]Uses a carcinogenic reagent (Cl₂CHOMe).[7]Often gives low to moderate yields for ethers.[6][12]
Substrate Scope Good for electron-rich aromatics and heterocycles.[3]Excellent for highly activated arenes.[13]Best for phenols; less efficient for ethers.[12]

Unsuitable Methods: Gattermann-Koch Reaction

It is important to note that not all classical formylation reactions are suitable for this substrate. The Gattermann-Koch reaction , which uses carbon monoxide (CO) and HCl with a Lewis acid catalyst, is generally not applicable to phenol ethers like 1,4-diethoxybenzene.[14][15] The reaction conditions are too harsh and the electrophile generated is not potent enough to effectively react with these substrates, often leading to decomposition or no reaction.

General Experimental Workflow

The overall process for any of these formylation reactions follows a consistent pattern, which can be visualized as follows:

workflow Setup Reaction Setup (Inert Atmosphere, Cooling) Reaction Reagent Addition & Reaction Period Setup->Reaction Quench Quenching (e.g., Ice Water) Reaction->Quench Workup Aqueous Workup (Extraction & Washing) Quench->Workup Dry Drying & Solvent Removal Workup->Dry Purify Purification (Chromatography/Distillation) Dry->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for formylation.

Conclusion

The formylation of 1,4-diethoxybenzene can be successfully achieved through several methods. The Vilsmeier-Haack reaction represents a robust and scalable option using common laboratory reagents. For a milder, potentially higher-yielding alternative, the Rieche formylation is an excellent choice, provided the appropriate safety precautions are taken when handling dichloromethyl methyl ether. While the Duff reaction is mechanistically interesting, it appears less efficient for this particular substrate. By understanding the mechanisms, protocols, and comparative advantages of each method, researchers can select the optimal conditions to synthesize this compound for their specific applications.

References

  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. [Online] Available at: [Link]

  • Organic Syntheses. Mesitylaldehyde. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Gatterman Koch Reaction. [Online] YouTube. Available at: [Link]

  • Wikipedia. (2023). Gattermann reaction. [Online] Available at: [Link]

  • Chemwonders. (2021). Gattermann Formylation. [Online] YouTube. Available at: [Link]

  • Chemistry with Caroline. (2021). Gatterman Koch Formylation Reaction in Organic Chemistry. [Online] YouTube. Available at: [Link]

  • Patil, S. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • PubChem. 1,4-Diethoxybenzene. [Online] National Institutes of Health. Available at: [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. [Online] Available at: [Link]

  • Sriram, D. et al. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. [Online] National Institutes of Health. Available at: [Link]

  • Grokipedia. Duff reaction. [Online] Available at: [Link]

  • Google Patents. Process for the preparation of hydroquinones.
  • Sciencemadness Discussion Board. (2012). less common formylation. [Online] Available at: [Link]

  • Google Patents. Process for formylation of aromatic compounds.
  • ResearchGate. Comment of the use of dichloromethyl methyl ether as formylating agent. [Online] Available at: [Link]

  • Wikipedia. (2023). Duff reaction. [Online] Available at: [Link]

  • Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.
  • BYJU'S. Gattermann reaction examples. [Online] Available at: [Link]

  • Wan, F. et al. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Huaqiao University.
  • Google Patents. Formylation process for producing aldehydes.
  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Online] Available at: [Link]

  • ResearchGate. Modifications to the Vilsmeier—Haack Formylation of 1,4-Dimethylcarbazole and Its Application to the Synthesis of Ellipticines. [Online] Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Chad's Prep. (2021). Side Chain Reactions of Benzenes. [Online] YouTube. Available at: [Link]

  • Chen, J. et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. [Online] National Institutes of Health. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). Aromatic aldehydes using Gattermann Koch Reaction. [Online] Available at: [Link]

  • PubMed. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. [Online] National Institutes of Health. Available at: [Link]

  • Katritzky, A. R. et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc.
  • Kamal, A. Duff Reaction. [Online] Cambridge University Press. Available at: [Link]

  • IRIS. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Online] Available at: [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Online] Available at: [Link]

  • LookChem. Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction. [Online] Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Online] Available at: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Online] Available at: [Link]

  • Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde. [Online] Available at: [Link]

  • Organic Syntheses. Dichloromethyl methyl ether. [Online] Available at: [Link]

  • Common Organic Chemistry. Rieche Formylation. [Online] Available at: [Link]

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Application Note and Protocol for the Purification of 2,5-Diethoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Diethoxybenzaldehyde is a valuable aromatic aldehyde utilized as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and materials. Its purity is paramount to ensure the desired outcome and yield in subsequent reactions. This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography, a robust and widely adopted technique for the separation of organic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Principles of Separation: A Deeper Dive into Column Chromatography

Column chromatography is a powerful purification technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[1] In the context of purifying this compound, we employ normal-phase chromatography.

  • The Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is packed into a column. The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with polar molecules.[2]

  • The Mobile Phase (Eluent): A non-polar or moderately polar solvent, or a mixture of solvents, is passed through the column.[3]

The separation is governed by the principle of "like dissolves like." More polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel down the column more rapidly.[4]

For the purification of this compound, a moderately polar compound, a common mobile phase system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By gradually increasing the polarity of the mobile phase (gradient elution), we can effectively separate the target compound from both less polar and more polar impurities.[1]

Method Development: The Crucial Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that will be achieved on the column. The goal is to find a solvent system in which the desired compound, this compound, has a retention factor (Rf) of approximately 0.3.[5] An Rf in this range generally ensures good separation from impurities and a reasonable elution time from the column.

Potential Impurities and their Expected TLC Behavior:

The synthesis of this compound typically involves the di-O-ethylation of 2,5-dihydroxybenzaldehyde. Therefore, the primary impurities are likely to be:

  • 2,5-Dihydroxybenzaldehyde (Starting Material): Being significantly more polar due to the two hydroxyl groups, it will have a much lower Rf value and will be strongly retained on the silica gel.

  • 2-Ethoxy-5-hydroxybenzaldehyde (Mono-ethylated intermediate): This will be more polar than the desired product and will have a lower Rf value.

  • Unreacted Ethylating Agent (e.g., Ethyl Bromide): This is a volatile and non-polar compound. Any residual amounts would likely have a very high Rf value and elute quickly with the solvent front.[6]

By running TLC with different ratios of hexane and ethyl acetate, one can identify a solvent system that provides good separation between this compound and these potential impurities.

Detailed Protocol for the Purification of this compound

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

  • Separatory funnel (for solvent reservoir)

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Cotton or glass wool

  • Sand (acid-washed)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Target Rf ≈ 0.3) pack 2. Pack the Column (Silica Gel Slurry) tlc->pack load 3. Load the Sample pack->load elute 4. Elute with Hexane/EtOAc Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Sources

Application Note: High-Purity Crystallization of 2,5-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the purification of 2,5-Diethoxybenzaldehyde via recrystallization. This compound is a valuable benzaldehyde derivative used as a precursor in the synthesis of more complex organic molecules, such as chromone derivatives, and in the design of ligands for metal complexes.[1] High purity is paramount for these applications to ensure predictable reaction kinetics, yields, and the desired structural integrity of the final products. This guide is intended for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in the fundamental principles of crystallization science to achieve purities exceeding 98%.

Introduction to Crystallization Science

Crystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[2][3] By dissolving an impure solid in a minimal amount of hot solvent to create a saturated solution, a system is established where, upon slow cooling, the solution becomes supersaturated. The compound of interest will then preferentially crystallize, forming a structured, pure solid lattice that excludes impurity molecules.[2]

For this compound, a mixed-solvent system of ethanol and water is highly effective. Ethanol acts as the primary "good" solvent in which the compound is readily soluble when hot. Water acts as an "anti-solvent" or "poor" solvent; its gradual addition to the hot ethanolic solution reduces the overall solubility of the organic aldehyde, thereby inducing crystallization upon cooling.

Pre-Purification: Addressing Common Impurities

Before proceeding with crystallization, it is crucial to address common impurities associated with the synthesis and storage of this compound.

  • Synthesis Byproducts: Depending on the synthetic route, such as the formylation of 1,4-diethoxybenzene, impurities may include unreacted starting materials or isomeric byproducts.[1]

  • Oxidation: Like many aldehydes, this compound is susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH), forming 2,5-Diethoxybenzoic acid.[1]

The primary acidic impurity, 2,5-Diethoxybenzoic acid, can be efficiently removed with a pre-crystallization aqueous wash using a mild base, such as sodium bicarbonate (NaHCO₃). The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which is then partitioned into the aqueous phase and removed.

Health and Safety Precautions

  • This compound is classified as a skin, eye, and respiratory irritant.[4]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Ethanol is flammable. Ensure that all heating is performed using a spark-free heating source, such as a heating mantle or a steam bath, away from open flames.

Experimental Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
Chemicals & Reagents Equipment
Crude this compound250 mL Erlenmeyer Flasks (x2)
Ethanol (95% or absolute)Graduated Cylinders (100 mL, 25 mL)
Deionized WaterHeating Mantle or Hot Plate with Stirrer
Sodium Bicarbonate (NaHCO₃)Magnetic Stir Bars
Diethyl Ether or Ethyl AcetateSeparatory Funnel (250 mL)
Anhydrous Magnesium Sulfate (MgSO₄)Buchner Funnel and Vacuum Flask
Filter Paper
Glass Stirring Rod
Spatula
Vacuum Desiccator or Vacuum Oven
Workflow Diagram

Crystallization_Workflow cluster_prep Pre-Crystallization Workup cluster_cryst Crystallization cluster_iso Isolation & Drying A Crude Product in Organic Solvent B Wash with NaHCO₃ (aq) A->B C Separate Aqueous Layer (Removes Acidic Impurities) B->C D Dry Organic Layer (Anhydrous MgSO₄) C->D E Evaporate Solvent D->E F Dissolve in Minimal Hot Ethanol E->F G Add Hot Water to Cloud Point F->G H Slow Cooling (Crystal Growth) G->H I Vacuum Filtration H->I J Wash with Cold Ethanol/Water I->J K Dry Crystals Under Vacuum J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Part 1: Removal of Acidic Impurities

  • Dissolution: Dissolve the crude this compound (10 g) in 50 mL of diethyl ether or ethyl acetate in a 250 mL separatory funnel.

  • Aqueous Wash: Add 30 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash (Step 2 & 3) one more time.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Solvent Removal: Filter the solution to remove the drying agent and evaporate the organic solvent using a rotary evaporator to yield the pre-purified crude oil or solid.

Part 2: Recrystallization

  • Dissolution: Place the pre-purified this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20-30 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate or in a heating mantle while stirring until the solid completely dissolves. Add more ethanol in small increments (1-2 mL at a time) only if necessary to achieve full dissolution. The goal is to use the minimum amount of hot solvent.

  • Induce Crystallization: While maintaining the high temperature, add deionized water dropwise to the stirring solution until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add 1-2 drops of hot ethanol to just re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals on the filter paper with a small amount of a cold 50:50 ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Transfer the pure crystals to a watch glass and dry them in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 30-35 °C) until a constant weight is achieved.

Characterization and Quality Control

Parameter Expected Result Method
Appearance White to pale yellow crystalline solidVisual Inspection
Purity > 98%GC-MS Analysis
Melting Point Sharp, narrow range (e.g., 1-2 °C)Melting Point Apparatus
Yield 70-90% (dependent on crude purity)Gravimetric Analysis

Note: The melting point of the closely related 2,5-dimethoxybenzaldehyde is 46-52 °C.[8] The purified this compound should exhibit a similarly sharp but distinct melting point.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
"Oiling Out" (product separates as a liquid)1. Cooling rate is too fast. 2. The solution's boiling point is higher than the compound's melting point.[9][10] 3. High concentration of impurities depressing the melting point.[9]1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the "good" solvent (ethanol) to increase solubility.[9] 3. Allow the solution to cool much more slowly. 4. Consider a different solvent system.
No Crystals Form 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Gently evaporate some of the solvent by heating the solution and re-cool. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed crystal" from a previous pure batch.
Low Yield 1. Too much solvent was used, leaving product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization (insufficient cooling time).1. Use the minimum amount of hot solvent for dissolution. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Increase the cooling time in the ice bath. 4. Cool the mother liquor further to attempt a second crop of crystals.
Crystals are Colored/Impure 1. Insoluble impurities were not removed. 2. Soluble impurities co-precipitated due to rapid cooling.1. Perform a hot filtration step after initial dissolution. 2. If the color is from a minor, highly colored impurity, add a small amount of activated charcoal to the hot solution and filter before cooling. 3. Ensure the cooling process is slow.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • CNKI. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethoxybenzaldehyde. Retrieved from [Link]

Sources

High-Purity Synthesis of 2,5-Diethoxybenzaldehyde via Vacuum Distillation: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide details the purification of 2,5-Diethoxybenzaldehyde to high purity using vacuum distillation. Addressing the compound's thermal sensitivity, this protocol provides researchers, scientists, and drug development professionals with a robust methodology, from apparatus setup to post-purification analysis. We delve into the underlying chemical principles, potential synthetic impurities, and critical process parameters to ensure a safe, efficient, and reproducible purification.

Introduction: The Critical Need for Purity

This compound is a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and compromised integrity of the final product.

Aromatic aldehydes are susceptible to oxidation and thermal degradation.[1][2][3] Exposure to air can oxidize the aldehyde group to a carboxylic acid (2,5-diethoxybenzoic acid), while excessive heat can cause decomposition and polymerization.[1][4][5] Vacuum distillation is the preferred method for purifying such compounds as it significantly lowers the boiling point, thereby mitigating the risk of thermal decomposition and ensuring the isolation of a high-purity product.[6]

Principles of Vacuum Distillation for Thermally Sensitive Aldehydes

The efficacy of vacuum distillation hinges on the Clausius-Clapeyron relation, which describes the exponential relationship between a liquid's vapor pressure and its temperature. By reducing the system's pressure, the boiling point of this compound is lowered to a temperature where thermal degradation is negligible. This allows for a clean separation from non-volatile impurities, such as the corresponding carboxylic acid, and higher-boiling point byproducts from the synthesis.[2][6]

Key Synthetic Routes & Potential Impurities: The primary synthesis of this compound often involves the formylation of 1,4-diethoxybenzene.[6][7] Understanding the synthetic pathway is crucial for anticipating potential impurities:

  • Unreacted Starting Material: 1,4-Diethoxybenzene.

  • Oxidation Product: 2,5-Diethoxybenzoic acid.[2]

  • Byproducts: Positional isomers or products from incomplete reactions.

  • Solvents: Residual solvents from the reaction or workup, such as dichloromethane.[6]

Physical Properties and Distillation Parameters

Accurate physical data is essential for a successful distillation. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃[8]
Molecular Weight194.23 g/mol [8]
Boiling Point (Atmospheric)~270-284 °C (Decomposition may occur)[9][10]
Melting Point46-52 °C[9][10]
Flash Point>110 °C[9]

Note: The atmospheric boiling point is often not experimentally practical due to thermal instability. Vacuum distillation is necessary.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the vacuum distillation of crude this compound.

Apparatus Setup

A standard short-path vacuum distillation apparatus is recommended. Key components include:

  • A round-bottom flask (distilling flask)

  • A short-path distillation head with a condenser and vacuum connection

  • A thermometer and adapter

  • Receiving flasks (a "cow" or "pig" adapter allows for the collection of multiple fractions)

  • A vacuum pump (diaphragm or rotary vane) with a cold trap

  • A heating mantle with a stirrer

  • Glassware joints should be properly greased (using hydrocarbon or fluorinated grease) and secured with Keck clips.

Diagram of Vacuum Distillation Apparatus

G cluster_setup Vacuum Distillation Setup pump Vacuum Pump trap Cold Trap (LN2 or Dry Ice/Acetone) pump->trap Vacuum Line manifold Vacuum Manifold trap->manifold dist_head Short-Path Distillation Head manifold->dist_head condenser Condenser (Coolant In/Out) dist_head->condenser thermometer Thermometer dist_head->thermometer dist_flask Distilling Flask (Crude Product + Stir Bar) dist_head->dist_flask receiver Receiving Flask (Cow Adapter) condenser->receiver heating Heating Mantle + Stirrer dist_flask->heating G cluster_workflow Purification Workflow Crude Crude this compound Setup Assemble & Leak-Check Vacuum Distillation Apparatus Crude->Setup Distill Perform Vacuum Distillation Setup->Distill Fractions Collect Fractions (Forerun, Main, Residue) Distill->Fractions Analysis Purity Analysis (GC-MS, NMR, etc.) Fractions->Analysis Pure High-Purity Product Analysis->Pure

Caption: Overall workflow from crude material to pure product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Solution(s)
Bumping/Unstable Boiling - Overheating- Insufficient stirring- System pressure too low- Reduce heating rate- Ensure vigorous stirring- Use a larger flask or introduce a bleed of inert gas
Product Solidifies in Condenser - Coolant is too cold- Compound has a high melting point- Use warmer coolant or turn off coolant flow intermittently- Gently warm the condenser with a heat gun
Poor Separation - Inefficient distillation column- Pressure is too high- Use a fractionating column (e.g., Vigreux) for closely boiling impurities- Ensure the vacuum pump is operating correctly and the system is leak-free
Darkening/Decomposition - Excessive heating temperature- Prolonged heating time- Lower the system pressure to further reduce the boiling point- Complete the distillation as quickly as possible

Purity Assessment

The purity of the distilled this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify purity and identify any remaining volatile impurities. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and to detect non-volatile impurities. [6]* Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Safety Precautions

This compound is an irritant. [8]Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Handling: Avoid breathing dust/fumes/vapors. Wash hands thoroughly after handling. [11][12]* Storage: Store in a cool, well-ventilated place with the container tightly closed. [11][13]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3434314, this compound. Retrieved from [Link].

  • Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • Lossing, F. P., & de Sousa, J. B. (1959). FREE RADICALS BY MASS SPECTROMETRY: III. RADICALS IN THE THERMAL DECOMPOSITION OF SOME BENZENE DERIVATIVES. Canadian Journal of Chemistry. Canadian Science Publishing.
  • ResearchGate (n.d.). The thermal decomposition of benzaldehyde at different temperatures. Retrieved from [Link].

  • Cheméo (n.d.). Chemical Properties of 2,5-dimethoxybenzaldehyde (CAS 93-02-7). Retrieved from [Link].

  • ResearchGate (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link].

  • Wikipedia (n.d.). Benzaldehyde. Retrieved from [Link].

  • Random Experiments (2015). How to do a vacuum distillation (Benzaldehyde). YouTube. Retrieved from [Link].

  • Sawada, H., et al. (1979). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Journal of Biochemistry. PubMed.
  • Smith, R. E., & Hinshelwood, C. N. (1940). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society of London. Series A.
  • Google Patents (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
  • Reddit (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link].

  • The Good Scents Company (n.d.). 2,5-dimethoxybenzaldehyde, 93-02-7. Retrieved from [Link].

  • Google Patents (n.d.). US9018421B2 - Separation of aromatic aldehydes.
  • Chemsrc (n.d.). 2,5-Dimethoxybenzaldehyde | CAS#:93-02-7. Retrieved from [Link].

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Troubleshooting & Optimization

Gattermann Reaction Technical Support Center: A Guide to Troubleshooting Low Yields with Di-substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gattermann reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formylation of di-substituted benzene derivatives. As specialists in synthetic methodology, we understand that while the Gattermann reaction is a powerful tool for introducing a formyl group onto an aromatic ring, its success with substituted substrates can be highly variable. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues of low yield in your experiments.

Core Principles: Understanding the Gattermann Reaction's Nuances

The Gattermann reaction is an electrophilic aromatic substitution where an aromatic compound is formylated, typically using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] A common and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[1][2]

The reaction proceeds through the formation of a reactive electrophile, which is then attacked by the electron-rich aromatic ring. The success of this reaction, particularly with di-substituted benzenes, is a delicate interplay of several factors:

  • Electronic Effects: The nature of the substituents on the benzene ring dictates its nucleophilicity. Electron-donating groups (EDGs) activate the ring, making it more reactive, while electron-withdrawing groups (EWGs) deactivate it.

  • Regioselectivity: The position of the incoming formyl group is directed by the existing substituents. The interplay between two substituents can lead to a mixture of isomers or a single desired product.

  • Steric Hindrance: Bulky substituents can physically obstruct the approach of the electrophile to certain positions on the ring, influencing both the reaction rate and the regioselectivity.

  • Catalyst Interaction: Lewis basic substituents on the aromatic ring can complex with the Lewis acid catalyst, potentially deactivating it and stalling the reaction.

This guide will address how these factors manifest as common experimental problems and provide actionable solutions.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no reaction at all with my di-substituted benzene. What are the most likely causes?

A1: A low or non-existent yield is one of the most common issues. The root cause can usually be traced back to one of three areas: reagent quality, substrate reactivity, or catalyst deactivation.

Troubleshooting Steps:

  • Verify Reagent and Catalyst Quality:

    • Anhydrous Conditions: The Gattermann reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.

    • Lewis Acid Activity: Aluminum chloride (AlCl₃) is very hygroscopic and loses its activity upon exposure to moisture. Use a freshly opened bottle or a previously unopened container. The same applies to zinc cyanide (Zn(CN)₂).

  • Assess Substrate Reactivity:

    • Deactivating Groups: If your di-substituted benzene contains one or more electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), the ring may be too deactivated for the Gattermann reaction to proceed efficiently. Strongly deactivated rings often fail to react.[4]

    • Alternative Formylation Methods: For deactivated systems, consider alternative formylation methods such as the Vilsmeier-Haack reaction, which employs a more potent formylating agent.

  • Address Potential Catalyst Deactivation:

    • Lewis Basic Substituents: If your substrate contains Lewis basic groups (e.g., -NH₂, -OH, -OR), they can coordinate with the AlCl₃ catalyst. This complexation can both deactivate the catalyst and reduce the activating effect of the substituent.

    • Protocol: Catalyst Stoichiometry Adjustment: For substrates with Lewis basic groups, an excess of the Lewis acid catalyst is often required. A general starting point is to use one equivalent of AlCl₃ for each Lewis basic site plus the standard catalytic amount.

    Catalyst_Deactivation Substrate Di-substituted Benzene (with -OH, -NH2, or -OR group) Deactivated_Complex Substrate-Catalyst Complex (Deactivated) Substrate->Deactivated_Complex Coordination Catalyst AlCl3 (Lewis Acid) Catalyst->Deactivated_Complex Product Low or No Product Deactivated_Complex->Product Inhibits Reaction

    Caption: Catalyst deactivation by Lewis basic substituents.

Q2: My reaction is working, but I am getting a mixture of isomeric products. How can I improve the regioselectivity?

A2: Achieving high regioselectivity with di-substituted benzenes is a common challenge, as the directing effects of the two substituents can be either reinforcing or conflicting.

Understanding Directing Effects:

  • Reinforcing Directors: When both substituents direct the incoming electrophile to the same position(s), you are more likely to get a single major product. For example, in 1,3-dimethoxybenzene (resorcinol dimethyl ether), both methoxy groups are ortho, para-directing, strongly activating the C2, C4, and C6 positions. Formylation is expected to occur predominantly at the C4 position due to reduced steric hindrance compared to the C2 position.

  • Conflicting Directors: When the substituents direct to different positions, a mixture of products is likely. The final product distribution will depend on the relative activating/deactivating strength of the groups and steric factors.

Troubleshooting Steps:

  • Analyze the Directing Effects:

    • Map out the predicted positions of electrophilic attack based on the electronic properties of your substituents. Strongly activating groups will generally "win" over weakly activating or deactivating groups in directing the substitution.

  • Leverage Steric Hindrance:

    • Bulky groups will disfavor substitution at the ortho position. For example, in the formylation of 2,6-dimethylphenol, the formyl group will preferentially add to the para position.

    • If you desire the sterically hindered product, you may need to explore alternative synthetic routes or accept a lower yield and challenging purification.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

    • Lewis Acid: The choice of Lewis acid can influence regioselectivity. In some cases, a milder Lewis acid like ZnCl₂ might offer different selectivity compared to the more aggressive AlCl₃.

Table 1: Predicted Regioselectivity in the Gattermann Reaction of Common Di-substituted Benzenes

SubstrateSubstituent EffectsPredicted Major Product(s)
1,2-DimethoxybenzeneBoth -OCH₃ are o,p-directing and activating.3,4-Dimethoxybenzaldehyde and 2,3-Dimethoxybenzaldehyde
1,3-DimethoxybenzeneBoth -OCH₃ are o,p-directing and activating (reinforcing).2,4-Dimethoxybenzaldehyde
1,4-DimethoxybenzeneBoth -OCH₃ are o,p-directing and activating.2,5-Dimethoxybenzaldehyde
ResorcinolBoth -OH are strongly o,p-directing and activating (reinforcing).2,4-Dihydroxybenzaldehyde
CatecholBoth -OH are strongly o,p-directing and activating.3,4-Dihydroxybenzaldehyde (protocatechualdehyde) and 2,3-dihydroxybenzaldehyde
Q3: I have isolated a product, but it is not the expected aldehyde. What are the common side reactions?

A3: Several side reactions can occur during the Gattermann reaction, especially with highly activated or sensitive substrates.

Common Side Reactions and Solutions:

  • Demethylation of Methoxy Groups:

    • Observation: You isolate a phenolic product instead of the expected methoxy-substituted aldehyde.

    • Cause: Strong Lewis acids like AlCl₃ can catalyze the cleavage of methyl ethers. This is particularly common when excess catalyst is used or at elevated temperatures.

    • Solution:

      • Use a milder Lewis acid such as ZnCl₂.

      • Carefully control the stoichiometry of AlCl₃.

      • Maintain a low reaction temperature.

  • Polymerization/Decomposition:

    • Observation: Formation of an intractable tar or a complex mixture of products.

    • Cause: Highly activated substrates, such as phenols (especially resorcinol and catechol), can be prone to polymerization under strong acidic conditions.

    • Solution:

      • Use the Zn(CN)₂/HCl method, which often employs milder conditions.

      • Slowly add the reagents at a low temperature to control the reaction exotherm.

      • Consider protecting the hydroxyl groups before formylation, although this adds extra steps to the synthesis.

  • Dimerization:

    • Observation: Mass spectrometry indicates a product with approximately double the mass of the expected product.

    • Cause: The formylated product can sometimes react with the starting material in a subsequent Friedel-Crafts-type reaction.

    • Solution:

      • Use a higher ratio of the formylating agent to the substrate.

      • Remove the product from the reaction mixture as it is formed, if feasible.

    Troubleshooting_Workflow Start Low Yield in Gattermann Reaction Q1 Is there any product formation? Start->Q1 A1_No Check Reagents: - Anhydrous conditions? - Fresh AlCl3/Zn(CN)2? Q1->A1_No No A1_Yes Sub-optimal Yield Q1->A1_Yes Yes Q2 Is the substrate strongly deactivated? A1_No->Q2 Q3 Does the substrate have Lewis basic groups? A1_Yes->Q3 A2_Yes Consider alternative formylation methods (e.g., Vilsmeier-Haack) Q2->A2_Yes Yes Q2->Q3 No A3_Yes Increase AlCl3 stoichiometry Q3->A3_Yes Yes Q4 Is there a mixture of isomers? Q3->Q4 No A3_Yes->Q4 A4_Yes Analyze directing effects. Optimize T and catalyst. Consider steric hindrance. Q4->A4_Yes Yes Q5 Is an unexpected product formed? Q4->Q5 No End Optimized Reaction A4_Yes->End A5_Yes Identify side product (e.g., demethylation, polymer). Adjust conditions accordingly. Q5->A5_Yes Yes Q5->End No A5_Yes->End

    Caption: A workflow for troubleshooting the Gattermann reaction.

Experimental Protocols

Protocol 1: General Procedure for the Gattermann Reaction using Zinc Cyanide (Adams Modification)

This protocol is a general starting point and may require optimization for your specific substrate.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a condenser. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.

  • Reagent Addition:

    • To the flask, add the di-substituted benzene (1.0 eq) and zinc cyanide (1.2 - 1.5 eq).

    • Add an anhydrous solvent (e.g., benzene, chlorobenzene, or 1,2-dichloroethane).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Initiation:

    • Begin stirring the suspension.

    • Slowly introduce anhydrous hydrogen chloride gas through a tube below the surface of the reaction mixture. Alternatively, add a solution of HCl in an anhydrous solvent via the dropping funnel.

  • Reaction Progression:

    • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Add water and stir vigorously for 30-60 minutes to hydrolyze the intermediate imine salt.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

References

  • Gattermann, L. (1898). Synthese aromatischer Oxyaldehyde. Berichte der deutschen chemischen Gesellschaft, 31(2), 1765–1769. [Link]

  • Adams, R., & Levine, I. (1923). Simplification of the Gattermann Synthesis of Hydroxy Aldehydes. Journal of the American Chemical Society, 45(10), 2373–2377. [Link]

  • Wikipedia. (n.d.). Gattermann reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved January 22, 2026, from [Link]

  • Fuson, R. C., Horning, E. C., Rowland, S. P., & Ward, M. L. (1955). Mesitaldehyde. In Organic Syntheses (Vol. 23, p. 57). [Link]

  • RSC Publishing. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

  • Polito, C. A., et al. (2010). Synthesis of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. [Link]

  • Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. [Link]

Sources

effect of temperature control on Reimer-Tiemann reaction selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Reimer-Tiemann reaction. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this essential ortho-formylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, with a special focus on how precise temperature control dictates selectivity and yield.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the Reimer-Tiemann reaction.

Q1: What is the primary objective and product of the Reimer-Tiemann reaction?

The Reimer-Tiemann reaction is a cornerstone of organic synthesis used for the ortho-formylation of phenols.[1][2] In its most common application, it converts phenol into o-hydroxybenzaldehyde (salicylaldehyde) by reacting it with chloroform (CHCl₃) in a strong basic solution.[2][3] The resulting salicylaldehyde derivatives are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2][4]

Q2: What is the key reactive intermediate in this reaction?

The principal reactive species is dichlorocarbene (:CCl₂) .[1][3][5] This highly electron-deficient intermediate is generated in situ when a strong base, typically sodium or potassium hydroxide, deprotonates chloroform.[3][5][6] The resulting trichlorocarbanion then rapidly undergoes alpha-elimination to yield the dichlorocarbene.[3][5]

Q3: Why does the reaction preferentially form the ortho isomer?

The strong preference for ortho-formylation is a defining characteristic of this reaction. The process begins when the hydroxide base deprotonates the phenol to form a phenoxide ion.[3][5] The negative charge of the phenoxide is delocalized into the aromatic ring, significantly increasing its nucleophilicity, especially at the ortho and para positions.[5] The electron-deficient dichlorocarbene is then attacked by the electron-rich phenoxide ring.[5] The selectivity for the ortho position is often attributed to an interaction or coordination between the oxygen of the phenoxide and the incoming electrophilic carbene, which directs the attack to the adjacent carbon.[6]

Q4: How does reaction temperature critically influence the ortho/para selectivity and overall yield?

Temperature is arguably the most critical parameter for controlling the Reimer-Tiemann reaction. The reaction requires initial heating to overcome the activation energy barrier.[1][3][5][7] However, once initiated, the reaction is highly exothermic .[1][3][5][8] This dual nature makes precise temperature control essential.

  • Low Temperatures (Below 60°C): The reaction rate may be impractically slow, leading to low conversion and poor yields.

  • Optimal Temperatures (60-70°C): This range typically provides the best balance between reaction rate and selectivity for the desired ortho product. For example, a common protocol for the formylation of p-cresol specifies maintaining the temperature between 65-70°C.[4]

  • High Temperatures (Above 70-75°C): Excessive heat can lead to several undesirable outcomes:

    • Thermal Runaway: The exothermic nature of the reaction can cause the temperature to spiral out of control, leading to vigorous boiling and a dangerous increase in pressure.[3][5][8]

    • Decreased Selectivity: Higher temperatures can provide enough energy to overcome the preference for the ortho position, leading to an increased proportion of the para isomer.

    • Tar and Resin Formation: At elevated temperatures, phenols and aldehydes are susceptible to polymerization and decomposition, resulting in the formation of intractable tars that significantly reduce the yield of the desired product and complicate purification.

Troubleshooting Guide: Common Experimental Issues

Use this guide to diagnose and resolve issues encountered during your experiments.

Problem Potential Temperature-Related Cause Recommended Solution & Rationale
Low or No Product Yield 1. Insufficient Initial Heating: The reaction failed to initiate. 2. Temperature Too High: Thermal decomposition and tar formation consumed starting materials and product.1. Gentle Initial Heating: Use a temperature-controlled water or oil bath to heat the mixture to the target range (e.g., 65°C) to ensure initiation.[4] 2. Maintain Strict Control: Once the reaction starts, the exotherm may require external cooling (e.g., an ice bath) to prevent overheating. Dropwise addition of chloroform is crucial to manage the rate of heat generation.[4]
Excessive Tar/Resin Formation Thermal Runaway or Overheating: The reaction temperature significantly exceeded the optimal range, causing polymerization and decomposition of the phenolic compounds.Implement Robust Temperature Management: Use a reliable thermometer placed directly in the reaction mixture. Add chloroform slowly via a dropping funnel to control the reaction rate and exotherm.[4] Ensure efficient stirring to dissipate heat evenly. A microreactor setup can also be used for superior heat dissipation.[9]
Poor ortho:para Selectivity Suboptimal Temperature: The reaction was run at a temperature high enough to favor the formation of the thermodynamically stable para product or other side products.Optimize and Stabilize Temperature: Conduct the reaction within the proven optimal range of 60-70°C. Even minor excursions above this range can impact the isomer ratio. Consider performing small-scale optimization runs to find the ideal temperature for your specific substrate.
Reaction Starts Violently Rapid Initiation and Uncontrolled Exotherm: The initial heating was too aggressive, or the chloroform was added too quickly, leading to a rapid, uncontrolled release of energy.Gradual Heating and Slow Addition: Heat the phenolic solution to the target temperature before starting the addition of chloroform. Add the chloroform dropwise over an extended period (e.g., 1 hour) to keep the exotherm manageable.[4]
Visualizing the Process and Logic
The Reimer-Tiemann Mechanism

The following diagram outlines the key steps in the formation of salicylaldehyde from phenol.

ReimerTiemann_Mechanism cluster_carbene Dichlorocarbene Generation cluster_formylation Phenol Formylation CHCl3 Chloroform CCl3- Trichlorocarbanion CHCl3->CCl3- - H₂O OH- Hydroxide :CCl2 Dichlorocarbene (Reactive Intermediate) CCl3-->:CCl2 - Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + :CCl₂ (ortho attack) Hydrolysis Hydrolysis (2 OH⁻) Intermediate->Hydrolysis Product Salicylaldehyde Hydrolysis->Product - 2Cl⁻, - H₂O

Caption: Key steps of the Reimer-Tiemann reaction mechanism.

Experimental Workflow for Temperature Control

This workflow provides a logical guide for setting up and executing the reaction with a focus on thermal management.

Temp_Control_Workflow A Setup: 3-neck flask, condenser, dropping funnel, thermometer B Charge flask with phenol and aqueous NaOH solution A->B C Heat mixture to 65°C using a water bath B->C D Begin slow, dropwise addition of Chloroform C->D E Monitor Temperature: Is T between 65-70°C? D->E H Addition complete. Maintain 65-70°C for 2 hours F Continue dropwise addition. Apply gentle cooling if T > 70°C E->F Yes G Pause addition. Apply cooling until T < 70°C E->G No F->D G->D I Reaction complete. Proceed to workup. H->I

Caption: Logical workflow for precise temperature management.

Experimental Protocol: Synthesis of Salicylaldehyde

This protocol is a representative example. Molar equivalents and volumes should be adjusted based on the specific phenolic substrate. This procedure emphasizes the critical temperature control points.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl, for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a digital thermometer, dissolve phenol (0.1 mol) in an aqueous solution of NaOH (0.4 mol in 100 mL of water).

  • Initial Heating: Place the flask in a water bath and heat the mixture to 65°C with efficient magnetic stirring.

  • Controlled Addition: Add chloroform (0.12 mol) to the dropping funnel. Begin adding the chloroform dropwise to the reaction mixture. Crucially, monitor the internal temperature. The rate of addition should be controlled to maintain the temperature between 65°C and 70°C .[4]

  • Managing the Exotherm: The reaction is exothermic.[1][5] If the temperature rises above 70°C, slow down or temporarily stop the addition and apply external cooling (e.g., a cool water bath) as needed.

  • Reaction Completion: After the chloroform addition is complete (typically over ~1 hour), continue stirring the mixture at 65-70°C for an additional 2 hours to ensure the reaction goes to completion.[4]

  • Workup: Cool the reaction mixture to room temperature. Remove excess chloroform via distillation.

  • Acidification: Carefully acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper.

  • Extraction & Purification: Extract the product with diethyl ether. Wash the combined organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can then be purified by distillation or chromatography.

References
  • Allen, C. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Institute. Available at: [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Available at: [Link]

  • Iles, A., Fortt, R., & de Mello, A. J. (2005). Thermal optimisation of the Reimer–Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. Lab on a Chip, 5, 540-544. Available at: [Link]

  • Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • Iles, A., & de Mello, A. J. (n.d.). Precise Control of the Reimer-Tiemann Reaction Using Integrated Heating and Thermochromic Liquid Crystals. Imperial College London. Available at: [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Available at: [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Available at: [Link]

Sources

Technical Support Center: Purification of 2,5-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are synthesizing 2,5-Diethoxybenzaldehyde and require robust methods to enhance its purity. We will explore common challenges encountered during post-synthesis work-up and provide detailed, field-proven troubleshooting protocols. Our approach emphasizes not just the "how," but the "why," grounding each step in established chemical principles to ensure reproducible, high-purity outcomes.

Introduction: The Challenge of Purity

The synthesis of this compound, typically achieved through methods like the formylation of 1,4-diethoxybenzene or the Williamson ether synthesis from a corresponding dihydroxybenzaldehyde precursor, can yield a crude product contaminated with unreacted starting materials, reaction byproducts, and residual reagents.[1] The presence of these impurities can significantly impact the yield, selectivity, and safety profile of downstream applications, particularly in pharmaceutical synthesis.[2] This guide provides a systematic approach to identifying and resolving common purification hurdles.

Troubleshooting Guide: From Crude Product to High Purity

This section addresses specific issues you may encounter after the initial synthesis and work-up of this compound.

Issue 1: The Crude Product is a Discolored Oil or a Sticky Solid with Low Purity.
  • Probable Cause: This is often indicative of residual acidic impurities (like unreacted hydroxy-substituted benzaldehydes), colored byproducts from the synthesis, or remaining solvents.[1] A direct attempt at crystallization is likely to fail or result in a low-purity, oily precipitate.

  • Strategic Solution: Preparative Liquid-Liquid Extraction & Initial Cleanup

    The first step is a robust liquid-liquid extraction to remove acidic and highly polar impurities. An acidic wash is crucial for protonating any phenoxides and ensuring they remain in the organic layer, while a basic wash removes acidic contaminants.

    Step-by-Step Protocol:

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acidic Wash (Optional but Recommended): Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1M HCl, to neutralize any basic residues.

    • Basic Wash (Critical Step): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) sodium hydroxide (NaOH) solution. This step is critical for removing acidic impurities by converting them into their water-soluble salts.[1]

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to break any emulsions and remove the bulk of the dissolved water.

    • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    At this stage, you should have a cleaner, albeit still impure, product. The next step depends on its physical state.

Issue 2: Recrystallization Fails, Yielding an Oil or No Crystals at All.
  • Probable Cause:

    • High Impurity Load: The concentration of impurities is too high, inhibiting the formation of a crystal lattice (a phenomenon known as freezing-point depression).

    • Incorrect Solvent System: The chosen solvent or solvent pair is not suitable for this compound, either being too good a solvent (preventing precipitation) or too poor (causing it to "oil out").

    • Rapid Cooling: Cooling the solution too quickly favors the formation of an amorphous solid or supersaturated oil over well-defined crystals.[1]

  • Strategic Solution: Systematic Recrystallization

    For this compound, an ethanol-water mixture is a well-documented and effective crystallization solvent system.[1]

    Step-by-Step Protocol:

    • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[3]

    • Induce Crystallization: While the solution is still hot, slowly add warm water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the saturation point has been reached.

    • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin during this period.

    • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

    • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of cold ethanol-water mixture.

    • Drying: Dry the purified crystals, preferably under vacuum.

    If oiling out persists, refer to the troubleshooting logic in the diagram below. The product likely requires purification by column chromatography before a successful crystallization can be achieved.[2]

Issue 3: Column Chromatography Results in Poor Separation of Impurities.
  • Probable Cause:

    • Inappropriate Eluent System: The polarity of the mobile phase is either too high (eluting all compounds, including impurities, together) or too low (causing the product to remain on the column).

    • Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase.

    • Improper Column Packing: The stationary phase (silica gel) is not packed uniformly, leading to channeling and inefficient separation.

  • Strategic Solution: Optimized Flash Column Chromatography

    Column chromatography is a powerful technique for separating compounds with different polarities.[4] For this compound, silica gel is the standard stationary phase.

    Step-by-Step Protocol:

    • TLC Analysis (Crucial First Step): Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various solvent systems. A good system for column chromatography will result in the desired product having an Rf value of approximately 0.2-0.4. For this compound, a gradient of hexane-ethyl acetate is highly effective, starting with pure hexane and gradually increasing the proportion of ethyl acetate.[1]

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour this into the column and allow it to pack evenly under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (like DCM). Apply this concentrated solution carefully to the top of the silica gel bed.

    • Elution: Begin eluting with the least polar solvent. Collect fractions and monitor their composition using TLC. Gradually increase the polarity of the eluent (e.g., from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, etc.) to elute the compounds from the column in order of increasing polarity.

    • Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

    • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visual Workflow and Troubleshooting Diagrams

General Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow Start Crude this compound (Post-Synthesis) Extraction Liquid-Liquid Extraction (Wash with aq. NaOH/NaHCO3) Start->Extraction Dry Dry Organic Layer & Evaporate Extraction->Dry Assess Assess Physical State Dry->Assess Recrystallize Recrystallization (Ethanol/Water) Assess->Recrystallize Solid Column Column Chromatography (Silica, Hexane/EtOAc) Assess->Column Oil / Very Impure Distill Vacuum Distillation Assess->Distill Liquid / Oil PurityCheck Assess Purity (TLC, GC-MS, NMR) Recrystallize->PurityCheck Column->PurityCheck Distill->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct Purity > 98% Repurify Repurify if Needed PurityCheck->Repurify Purity < 98% Repurify->Column

Caption: Decision workflow for purifying this compound.

Troubleshooting Recrystallization

This diagram provides a logical path for troubleshooting common recrystallization problems.

RecrystallizationTroubleshooting Start Attempting Recrystallization Problem What is the issue? Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Oiling Out NoCrystals No Crystals Form Problem->NoCrystals No Crystals CauseOil Cause: Cooling too fast or product is too impure. OilingOut->CauseOil CauseNoCrystals Cause: Solution is not saturated or nucleation is inhibited. NoCrystals->CauseNoCrystals SolutionOil1 Re-heat to dissolve oil, add more of the 'good' solvent (ethanol). CauseOil->SolutionOil1 SolutionNoCrystals1 Add more of the 'poor' solvent (water) or evaporate some solvent. CauseNoCrystals->SolutionNoCrystals1 SolutionNoCrystals2 Scratch inner wall of flask with a glass rod. CauseNoCrystals->SolutionNoCrystals2 SolutionNoCrystals3 Add a seed crystal of pure product. CauseNoCrystals->SolutionNoCrystals3 SolutionOil2 Allow to cool much more slowly. SolutionOil1->SolutionOil2 StillFails If problem persists... SolutionOil2->StillFails SolutionNoCrystals1->StillFails SolutionNoCrystals2->StillFails SolutionNoCrystals3->StillFails PurifyFurther Purify via Column Chromatography before re-attempting crystallization.[2] StillFails->PurifyFurther

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Technical Support Center: Scale-Up of 2,5-Diethoxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5-Diethoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the transition from laboratory-scale experiments to pilot and production-scale manufacturing. Our focus is on providing not just solutions, but a deep-seated understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Troubleshooting Guide

This section is structured in a practical, question-and-answer format to directly address the most pressing issues that arise during the scale-up of this compound synthesis, with a primary focus on the Vilsmeier-Haack formylation route—a common and efficient industrial method.

Q1: We are experiencing significantly lower-than-expected yields (below 70%) in our Vilsmeier-Haack formylation of 1,4-diethoxybenzene. What are the primary causes and how can we rectify this?

A1: Low yield in a Vilsmeier-Haack reaction at scale is a frequent yet solvable issue. The root cause typically lies in one of three areas: the integrity of the Vilsmeier reagent, the reaction conditions, or the work-up procedure.

Causality Analysis: The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The electrophile, a chloroiminium ion known as the Vilsmeier reagent, is formed from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2] This reagent is highly sensitive to moisture. If water is present, the reagent is hydrolyzed, quenching the electrophile and halting the reaction. Furthermore, inadequate temperature control can lead to side reactions or incomplete conversion.

Troubleshooting Protocol & Corrective Actions:

  • Ensure Strict Anhydrous Conditions:

    • Action: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Action: Use anhydrous grade DMF. If unavailable, dry DMF over molecular sieves (4Å) for at least 24 hours prior to use.

    • Rationale: Water rapidly consumes the Vilsmeier reagent, which is the primary driver of yield loss. Maintaining an inert, dry atmosphere is non-negotiable for this process.

  • Optimize Vilsmeier Reagent Formation:

    • Action: Prepare the reagent in situ. In a nitrogen-purged reactor, add POCl₃ dropwise to chilled DMF (0-5°C) with vigorous stirring. A mild exotherm should be observed.

    • Action: Allow the reagent to stir at this temperature for 30-60 minutes before adding the 1,4-diethoxybenzene. The formation of a crystalline mass or a thick slurry is indicative of successful reagent formation.[3]

    • Rationale: A pre-formed and aged reagent ensures the electrophile is readily available for the formylation step. Poor reagent formation leads directly to incomplete conversion of the starting material.

  • Control Reaction Temperature and Monitoring:

    • Action: After reagent formation, add a solution of 1,4-diethoxybenzene in anhydrous DMF dropwise, maintaining the temperature below 10°C initially.

    • Action: Once the addition is complete, slowly raise the temperature to the desired level (typically 60-80°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

    • Rationale: The initial low temperature controls the exotherm from the addition. Subsequent heating is required to drive the reaction to completion. Unmonitored, prolonged heating can lead to byproduct formation.[5]

  • Refine the Hydrolysis (Work-up) Step:

    • Action: Upon reaction completion (as determined by TLC/GC), cool the reaction mixture to room temperature and then slowly and carefully pour it onto a mixture of crushed ice and a saturated sodium acetate or sodium carbonate solution.

    • Action: Maintain vigorous stirring and monitor the pH, ensuring it remains basic (pH 8-9) during the entire quench. This hydrolyzes the intermediate iminium salt to the final aldehyde product.[1]

    • Rationale: The quench and hydrolysis step is highly exothermic and releases HCl. A controlled quench into a buffered basic solution neutralizes the acid and facilitates the clean conversion of the intermediate to the product, preventing degradation.

Q2: Our final product is contaminated with a significant amount of unreacted 1,4-diethoxybenzene and an unknown byproduct. How can we improve purity?

A2: Product impurity is a classic scale-up challenge, often stemming from incomplete conversion or side reactions. The key is to first identify the impurity and then adjust the process to either prevent its formation or remove it effectively.

Causality Analysis: The presence of starting material points to an incomplete reaction, likely due to the issues detailed in Q1 (e.g., poor reagent quality, insufficient reaction time/temperature). The formation of byproducts in formylation reactions can be due to various factors, including overheating, which can lead to decomposition, or undesired reactions of the electrophile.

Troubleshooting and Purification Workflow:

The following decision tree illustrates a logical workflow for diagnosing and solving purity issues.

G cluster_impurities Impurity Type start Low Purity Detected (GC/NMR Analysis) impurity_id Identify Impurity start->impurity_id sm High Starting Material? impurity_id->sm isomer Regioisomer Detected? impurity_id->isomer byproduct Unknown Byproduct? impurity_id->byproduct sol_sm Increase Reaction Time/Temp Verify Vilsmeier Reagent Stoichiometry Re-evaluate Anhydrous Conditions sm->sol_sm Yes sol_isomer Vilsmeier-Haack is highly regioselective. If using other methods (e.g., Reimer-Tiemann), optimize reaction conditions to favor ortho-formylation. isomer->sol_isomer Yes sol_byproduct Lower Reaction Temperature Ensure Controlled Quench Analyze by GC-MS to ID structure byproduct->sol_byproduct Yes sol_purification Refine Purification Protocol: - Optimize Recrystallization Solvent System - Consider Distillation if thermally stable sol_sm->sol_purification sol_isomer->sol_purification sol_byproduct->sol_purification G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Reagent Prep (Anhydrous DMF) prep_reactor 2. Reactor Inerting (Nitrogen Purge) prep_reagents->prep_reactor reagent_formation 3. Vilsmeier Reagent Formation (0-5°C) (POCl3 + DMF) prep_reactor->reagent_formation formylation 4. Formylation (Add Substrate, Heat to 60-80°C) reagent_formation->formylation monitoring 5. In-Process Control (TLC/GC Monitoring) formylation->monitoring quench 6. Controlled Quench (Ice / Na2CO3 soln) monitoring->quench extraction 7. Product Extraction (e.g., with Toluene) quench->extraction purification 8. Purification (Recrystallization) extraction->purification drying 9. Drying (Vacuum Oven) purification->drying final_product Final Product: This compound drying->final_product

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removing unreacted starting material from 2,5-Diethoxybenzaldehyde product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 2,5-Diethoxybenzaldehyde, focusing on the removal of common unreacted starting materials. Our approach is grounded in fundamental chemical principles to help you achieve high purity for your downstream applications.

A Note on Analogs: While this guide specifically addresses this compound, the purification principles and protocols are largely based on its well-documented analog, 2,5-dimethoxybenzaldehyde, due to a greater availability of literature. These methods are generally transferable with minor adjustments for solubility differences.

Initial Troubleshooting: Selecting Your Purification Strategy

The first step in any purification is to identify the nature of the impurity and select a method that exploits the differences in physical or chemical properties between your desired product and the contaminant. The flowchart below provides a logical path for selecting the most appropriate technique.

Purification_Workflow start Crude this compound Product tlc Analyze by TLC/LCMS/NMR Identify primary contaminant start->tlc is_starting_material Is the main impurity unreacted starting material? tlc->is_starting_material prop_diff Assess Physical Properties (Polarity, BP, Solubility) is_starting_material->prop_diff Yes chromatography Column Chromatography is_starting_material->chromatography No, complex mixture recrystallize Recrystallization prop_diff->recrystallize Significant solubility difference prop_diff->chromatography Similar solubility, different polarity bisulfite Bisulfite Extraction (Chemical Separation) prop_diff->bisulfite Similar polarity end_product Pure this compound recrystallize->end_product chromatography->end_product bisulfite->end_product

Caption: Initial decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I might be dealing with as impurities?

Answer: The identity of the unreacted starting material is dictated by your synthetic route. For this compound, the most common synthetic precursors are:

  • 1,4-Diethoxybenzene: Used in formylation reactions like the Vilsmeier-Haack reaction.[1][2]

  • 2,5-Diethoxytoluene: Used in oxidation reactions that convert the methyl group to an aldehyde.[1]

  • 2-Hydroxy-5-ethoxybenzaldehyde: Used in etherification reactions (e.g., Williamson ether synthesis) to add the second ethoxy group.[3][4][5]

The table below summarizes the key physical properties to help you devise a separation strategy.

CompoundStructureMol. Wt.Melting Point (°C)Boiling Point (°C)Polarity
1,4-Diethoxybenzene EtO-C₆H₄-OEt166.2211-13215-217Low
This compound (EtO)₂-C₆H₃-CHO194.2346-52[5]146 (@ 10 mmHg)[6]Medium
2-Hydroxy-5-ethoxybenzaldehyde (HO)(EtO)-C₆H₃-CHO166.17~45~245High (H-bond donor)

Note: Data for ethoxy compounds are estimated or sourced where available. The dimethoxy analog data provides a strong reference point.[7]

Q2: My product is contaminated with a non-polar starting material (1,4-diethoxybenzene). What is the most straightforward purification method?

Answer: When dealing with a non-polar impurity and a crystalline product like this compound, recrystallization is often the most efficient and scalable method. The significant difference in polarity and crystal lattice energy between the non-polar ether and the aldehyde allows for effective separation.

The causality here is that the ordered crystal lattice of the this compound will preferentially exclude the differently shaped, less polar 1,4-diethoxybenzene molecules as it forms upon slow cooling.

  • Dissolution: In a flask, add the crude product and the minimum amount of hot ethanol (EtOH) required to fully dissolve the solid. Heating is necessary.

  • Hot Filtration (Critical Step): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes dust and other solid junk that could hinder proper crystal growth.[2]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for forming large, pure crystals.

  • Induce Further Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q3: The polarity of my starting material is too similar to my product for easy separation. Is there a chemical method to isolate the aldehyde?

Answer: Absolutely. This is a classic purification challenge perfectly suited for bisulfite extraction . This technique leverages the unique reactivity of the aldehyde functional group.[8][9] The aldehyde reversibly reacts with sodium bisulfite (NaHSO₃) to form a charged, water-soluble adduct. The unreacted (and non-aldehyde) starting material remains in the organic phase and can be washed away. The pure aldehyde is then regenerated from the aqueous layer.[8][10][11]

This method is highly authoritative as it provides a chemical basis for separation, which is often more effective than relying on subtle differences in physical properties.[8][12]

Bisulfite_Reaction cluster_formation Adduct Formation (Purification) cluster_regeneration Regeneration Aldehyde R-CHO (Aldehyde) (Organic Soluble) Adduct R-CH(OH)SO₃⁻Na⁺ (Water-Soluble Adduct) Aldehyde->Adduct + NaHSO₃ Bisulfite NaHSO₃ (Aqueous) Adduct_Regen R-CH(OH)SO₃⁻Na⁺ (Water-Soluble Adduct) Aldehyde_Regen R-CHO (Pure Aldehyde) (Organic Soluble) Adduct_Regen->Aldehyde_Regen + NaOH or Acid

Caption: Reversible formation of the water-soluble bisulfite adduct.

  • Initial Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol (MeOH) or tetrahydrofuran (THF).[13] Using a miscible solvent is key to facilitating the reaction between the organic-soluble aldehyde and the water-soluble bisulfite.[9][14]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes.[15]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and deionized water to the funnel. Shake and separate the layers. The unreacted starting material will be in the organic layer. Discard the organic layer. Repeat this wash 1-2 times to ensure all non-aldehyde impurities are removed.

  • Regeneration of Aldehyde: Isolate the aqueous layer containing the bisulfite adduct. Add an immiscible organic solvent (e.g., fresh ethyl acetate). While stirring, slowly add a base (e.g., 50% NaOH solution) or acid until the reaction is reversed.[8][15] Basification is common; add base until the aqueous layer reaches a pH of ~12.[11][15]

  • Isolation of Pure Product: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • Final Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Q4: When should I use column chromatography, and are there any risks?

Answer: Column chromatography is the method of choice when you have a complex mixture with multiple impurities or when other methods like recrystallization have failed. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[1]

When to Use It:

  • When separating compounds with very similar boiling points and solubilities but different polarities.

  • For removing trace impurities to achieve very high purity (>99.5%).

  • When working with non-crystalline (oily) products.

Potential Pitfalls & Causality:

  • Aldehyde Decomposition: Aldehydes can sometimes be unstable on standard silica gel, which is slightly acidic. This can lead to oxidation to the corresponding carboxylic acid or other side reactions, reducing your yield.[10]

  • Mitigation: To avoid decomposition, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and load it onto the top of the silica bed.

  • Elution: Start eluting with a low-polarity mobile phase (e.g., 97:3 Hexane:Ethyl Acetate).[10] The less polar unreacted starting material (like 1,4-diethoxybenzene) will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product, this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? - Knowledge (2024). Available at: [Link]

  • Process for preparing 2,5-dimethoxy benzaldehyde. (2003). Google Patents.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. Available at: [Link]

  • 2,5-dimethoxybenzaldehyde : r/crystalgrowing. (2025). Reddit. Available at: [Link]

  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. (n.d.). Safrole. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (n.d.). Scite.ai. Available at: [Link]

  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Separation of aldehydes and ketones. (1951). Google Patents.
  • 2,5-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Available at: [Link]

  • 2,5-Dimethoxybenzaldehyde | CAS#:93-02-7. (n.d.). Chemsrc. Available at: [Link]

  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? (n.d.). Shenzhou Chemical. Available at: [Link]

  • 2,5-dimethoxybenzaldehyde, 93-02-7. (n.d.). The Good Scents Company. Available at: [Link]

Sources

Technical Support Center: Alternative Catalysts for the Formylation of Electron-Rich Aromatic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the formylation of electron-rich aromatic ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions regarding the use of alternative catalysts in this important transformation.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the formylation of electron-rich aromatic ethers using alternative catalytic systems. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Yield

Q: I am attempting a formylation reaction on an anisole derivative using a Lewis acid catalyst and dichloromethyl methyl ether, but I am recovering mostly starting material. What are the likely causes and how can I improve my yield?

A: This is a frequent challenge in electrophilic aromatic substitution reactions. The causes can often be traced back to reagent quality, reaction setup, or the inherent reactivity of your substrate. Here’s a breakdown of potential issues and their solutions:

  • Moisture Contamination: Lewis acids like titanium tetrachloride (TiCl₄) are extremely sensitive to moisture.[1] Trace amounts of water will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[2] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Inactive Catalyst or Reagents: The quality of both the Lewis acid and the formylating agent is paramount.

    • Solution: Use freshly opened or properly stored Lewis acids. Dichloromethyl methyl ether can degrade over time; it's advisable to use a fresh bottle or distill it before use.

  • Insufficient Catalyst Loading: The stoichiometry of the Lewis acid is critical for activating the formylating agent.

    • Solution: For substrates with coordinating groups (like ethers), a stoichiometric or even excess amount of the Lewis acid may be necessary to ensure enough is available to act as a catalyst.[4]

  • Suboptimal Reaction Temperature: Formylation reactions often have a narrow optimal temperature range.

    • Solution: Many Lewis acid-mediated formylations are initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4][5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature for your specific substrate.

  • Inefficient Work-up Procedure: The desired product might be lost during the quenching and extraction steps.

    • Solution: Quench the reaction carefully, typically with a saturated aqueous solution of NH₄Cl.[4][6] Ensure thorough extraction with an appropriate organic solvent. Rinsing the reaction flask and any solids with the extraction solvent can help recover adsorbed product.[2]

Issue 2: Poor Regioselectivity (Mixture of ortho and para Isomers)

Q: My formylation of a substituted aromatic ether is producing a nearly inseparable mixture of ortho and para isomers. How can I favor the formation of a single isomer?

A: Achieving high regioselectivity is a common goal and is influenced by a combination of electronic and steric factors, as well as the choice of catalyst.

  • Steric Hindrance: The bulkiness of substituents on the aromatic ring and the formylating agent-catalyst complex can dictate the position of attack.[4][5]

    • Solution: For substrates with bulky groups at the ortho position, the para product is generally favored.[5] If the para position is blocked, formylation will occur at the ortho position.

  • Coordinating Effects of the Catalyst: Certain Lewis acids can coordinate with the oxygen of the ether, directing the formylation to the ortho position.

    • Causality: Titanium tetrachloride (TiCl₄) is known to coordinate with ether and hydroxyl groups, which can favor ortho-formylation.[4][6] The strength of this coordination can influence the ortho:para ratio.

    • Solution: Experiment with different Lewis acids. A less coordinating Lewis acid might lead to a higher proportion of the electronically favored para product.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the isomer ratio.

    • Solution: Running the reaction at lower temperatures may enhance selectivity by favoring the kinetically preferred product.

Issue 3: Di-formylation or Polymerization

Q: I am observing significant amounts of di-formylated product, and in some cases, a resin-like polymer in my reaction with a highly activated aromatic ether. How can I prevent these side reactions?

A: Over-reaction is a common issue with electron-rich substrates due to their high nucleophilicity.[7]

  • Stoichiometry Control: This is the most critical factor. An excess of the formylating agent will drive the reaction towards multiple substitutions.[7][8]

    • Solution: Start with a 1:1 molar ratio of the formylating agent to your substrate.[7] In some cases, using a slight excess of the substrate can help consume the formylating agent and prevent di-formylation.

  • Controlled Addition of Reagents: Adding the formylating agent too quickly can create localized high concentrations, leading to side reactions.

    • Solution: Add the formylating agent dropwise to the solution of the substrate and catalyst at a low temperature.[7]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote polymerization, especially with phenol-like substrates.[8]

    • Solution: Monitor the reaction closely using TLC or HPLC and quench it as soon as the desired mono-formylated product is maximized.[8] Avoid unnecessarily high temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods like the Vilsmeier-Haack or Gattermann-Koch reactions for the formylation of electron-rich aromatic ethers?

A: While traditional methods are robust, they often come with drawbacks. Alternative catalysts can offer several advantages:

  • Milder Reaction Conditions: Many modern Lewis acid-catalyzed formylations can be performed at lower temperatures and without the need for high pressures of toxic gases like carbon monoxide (used in the Gattermann-Koch reaction).[3]

  • Improved Selectivity: The choice of a specific Lewis acid can allow for better control over regioselectivity (ortho vs. para), which can be challenging with classical methods.[4][6]

  • Broader Substrate Scope: Some alternative methods may be more tolerant of sensitive functional groups that are not compatible with the harsh conditions of traditional reactions.

  • Easier Work-up: The use of certain solid or recyclable catalysts can simplify product isolation compared to methods that generate large amounts of waste.

Q2: Can solid acid catalysts be used for the formylation of aromatic ethers? What are their potential benefits?

A: Yes, solid acid catalysts, such as zeolites and acidic resins, are being explored for aromatic formylation. Their primary benefits lie in their potential for easier separation from the reaction mixture, recyclability, and reduced corrosive waste. This aligns with the principles of green chemistry. However, their activity can sometimes be lower than homogeneous Lewis acids, and they may require higher reaction temperatures.

Q3: Are ionic liquids effective catalysts for this type of formylation?

A: Ionic liquids (ILs) are being investigated as both solvents and catalysts for various organic reactions, including formylations.[9][10][11] They can act as bifunctional catalysts, activating both the formylating agent and the substrate.[9] Their non-volatile nature and potential for recyclability make them an attractive area of research for developing more sustainable formylation protocols.

Q4: How does the electronic nature of the substituents on the aromatic ether affect the choice of catalyst and reaction conditions?

A: The electronic nature of the substituents has a profound effect. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophilic formylation.[7] For highly activated systems, milder catalysts and lower temperatures may be sufficient. Conversely, the presence of even weak electron-withdrawing groups can deactivate the ring, necessitating more reactive catalysts, higher temperatures, or longer reaction times.

Section 3: Experimental Protocols and Data

Protocol: Titanium Tetrachloride-Mediated Formylation of an Electron-Rich Aromatic Ether

This protocol is a general guideline for the formylation of an electron-rich aromatic ether using dichloromethyl methyl ether and titanium tetrachloride.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the aromatic ether (1.0 eq.) and dry dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling and Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 1 hour at 0 °C.[4]

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (CHCl₂OMe, 1.1 eq.) dropwise to the solution over 15-20 minutes.[4]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 45 minutes to an hour.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aromatic aldehyde.

Data Summary: Catalyst and Substrate Scope

The following table summarizes typical results for the formylation of various electron-rich aromatic ethers using TiCl₄ and CHCl₂OMe, highlighting the influence of substrate structure on yield and regioselectivity.

EntrySubstrateProduct(s)Yield (%)Regioisomeric Ratio (ortho:para)
1Anisoleo-Anisaldehyde, p-Anisaldehyde971:1.1
21,2-Dimethoxybenzene3,4-Dimethoxybenzaldehyde96Major product
31,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde613:1 (ortho to one OMe)
41,4-Dimethoxybenzene2,5-Dimethoxybenzaldehyde15-

Data adapted from Ramos-Tomillero et al., Molecules 2015, 20(4), 5409-5422.[4]

Section 4: Visualizing Reaction Workflows

Decision-Making Workflow for Troubleshooting Low Yield

The following diagram outlines a logical progression for diagnosing and resolving issues of low product yield in a Lewis acid-catalyzed formylation.

LowYieldTroubleshooting Start Start: Low Product Yield CheckMoisture Check for Moisture Contamination (Anhydrous Solvents/Glassware?) Start->CheckMoisture CheckReagents Verify Reagent Quality (Fresh Catalyst/Formylating Agent?) CheckMoisture->CheckReagents No SolutionMoisture Solution: Use flame-dried glassware and anhydrous solvents under inert atmosphere. CheckMoisture->SolutionMoisture Yes CheckStoichiometry Review Stoichiometry (Sufficient Catalyst Loading?) CheckReagents->CheckStoichiometry No SolutionReagents Solution: Use fresh or purified reagents. CheckReagents->SolutionReagents Yes CheckConditions Optimize Reaction Conditions (Temperature/Time?) CheckStoichiometry->CheckConditions No SolutionStoichiometry Solution: Increase Lewis acid loading, especially for coordinating substrates. CheckStoichiometry->SolutionStoichiometry Yes Workup Evaluate Work-up Procedure (Efficient Extraction?) CheckConditions->Workup No SolutionConditions Solution: Monitor by TLC/LC-MS to find optimal temperature and time. CheckConditions->SolutionConditions Yes SolutionWorkup Solution: Ensure thorough extraction and rinse all equipment. Workup->SolutionWorkup Yes End Yield Improved SolutionMoisture->End SolutionReagents->End SolutionStoichiometry->End SolutionConditions->End SolutionWorkup->End FormylationMechanism cluster_activation 1. Activation of Formylating Agent cluster_EAS 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis to Aldehyde FormylatingAgent Cl₂CH-OMe ActivatedComplex [ClCH=O⁺Me] [TiCl₅⁻] FormylatingAgent->ActivatedComplex LewisAcid TiCl₄ LewisAcid->ActivatedComplex SigmaComplex Sigma Complex (Wheland Intermediate) ActivatedComplex->SigmaComplex AromaticEther Ar-OMe AromaticEther->SigmaComplex Intermediate Ar(OMe)-CHCl-OMe SigmaComplex->Intermediate - H⁺ FinalProduct Ar(OMe)-CHO Intermediate->FinalProduct Water H₂O (Work-up) Water->FinalProduct

Mechanism of Lewis acid-catalyzed formylation.

References

  • Process for formylation of aromatic compounds. (1995). Google Patents.
  • Ramos-Tomillero, I., Paradís-Bas, M., de Pinho e Melo, T. M. V. D., Bofill, J. M., Nicolás, E., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409–5422. Retrieved from [Link]

  • Formylation reaction on arene by chloromethyl ether: Aromatic electrophilic substitution (AES). (2020). YouTube. Retrieved from [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2015). Semantic Scholar. Retrieved from [Link]

  • Formylation of Amines. (2011). PMC - NIH. Retrieved from [Link]

  • Ramos-Tomillero, I., Paradís-Bas, M., de Pinho e Melo, T. M. V. D., Bofill, J. M., Nicolás, E., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409–5422. Retrieved from [Link]

  • Imidazolium-Based Ionic Liquids Catalyzed Formylation of Amines Using Carbon Dioxide and Phenylsilane at Room Temperature. (2016). ResearchGate. Retrieved from [Link]

  • Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism. (2020). ResearchGate. Retrieved from [Link]

  • Amine formylation via carbon dioxide recycling catalyzed by a simple and efficient heterogeneous palladium catalyst. (2013). Royal Society of Chemistry. Retrieved from [Link]

  • How to Improve Your Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Formylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. (2024). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Anisole: A further step to sustainable hydroformylation. (2023). ResearchGate. Retrieved from [Link]

  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. (2023). PubMed. Retrieved from [Link]

  • The Role of Ionic Liquids in Direct Synthesis of Formic Acid from CO2 Hydrogenation on Ru Complexes: A Theoretical Study. (2023). MDPI. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances (RSC Publishing). Retrieved from [Link]

  • Heterogeneous hydroformylation of alkenes by Rh-based catalysts. (2022). ResearchGate. Retrieved from [Link]

  • [Discussion] Tips and Tricks to getting better synthetic yields. (2012). Reddit. Retrieved from [Link]

  • Formylation of arene by electron-rich Alkene or carbene !!!!!! Complete mechanistic understanding. (2020). YouTube. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Demethylation and Acetylation Modification of Alkali Lignin and Their Potential Applications in Sunscreen. (2024). MDPI. Retrieved from [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (2023). I.R.I.S.. Retrieved from [Link]

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  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Aromatic formylation reaction. (2023). Purechemistry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 2,5-Diethoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, Understanding the Molecule

In the landscape of pharmaceutical and materials science, substituted benzaldehydes are pivotal intermediates, serving as foundational scaffolds for a vast array of complex molecules. Among these, 2,5-Diethoxybenzaldehyde holds particular interest due to the influence of its dual alkoxy substituents on the reactivity of the aromatic ring and the aldehyde functionality. The precise characterization of this molecule and its derivatives is not merely an academic exercise; it is a critical step in ensuring the purity, identity, and ultimate success of a synthetic pathway.

This guide provides an in-depth comparative analysis of this compound and its conceptual derivatives using two of the most powerful and accessible techniques in chemical analysis: Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy. We will move beyond a simple recitation of data, delving into the causality behind the spectral features. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only interpret these spectra but also to predict how structural modifications will manifest spectroscopically, thereby accelerating research and development.

Pillar 1: The Fundamentals of Spectroscopic Analysis

A robust understanding of the underlying principles of ¹H NMR and IR spectroscopy is essential for accurate interpretation.

  • ¹H NMR Spectroscopy probes the chemical environment of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies. This frequency, reported as a "chemical shift" (δ) in parts per million (ppm), is highly sensitive to the electron density around the proton. Electron-withdrawing groups decrease this density (a phenomenon known as "deshielding"), causing the proton to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density ("shielding"), moving the signal to a lower chemical shift (upfield).[1][2] Furthermore, the interaction between non-equivalent neighboring protons causes signals to split into predictable patterns (multiplicity), providing invaluable information about molecular connectivity.

  • Infrared (IR) Spectroscopy measures the vibrations of molecular bonds. Covalent bonds are not static; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the energy corresponding to these vibrational frequencies.[3][4] The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). The presence of a peak at a characteristic frequency indicates the presence of a specific functional group. For example, the strong, sharp absorption between 1660-1770 cm⁻¹ is a hallmark of a carbonyl (C=O) group.[5] The exact position of this peak can be influenced by factors like conjugation and ring strain.[5][6]

Pillar 2: Spectral Deep Dive: this compound

Let us first establish a baseline by thoroughly analyzing the parent compound, this compound.

mol H_aldehyde Ha (Aldehyde) H3 Hb H4 Hc H6 Hd H_ethoxy1_CH2 He (CH2) H_ethoxy1_CH3 Hf (CH3) H_ethoxy2_CH2 He' (CH2) H_ethoxy2_CH3 Hf' (CH3)

Caption: Key Proton Environments in this compound.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is a direct reflection of its structure, revealing distinct signals for each unique proton environment.

  • Aldehyde Proton (Hₐ): This is the most downfield signal, typically appearing as a singlet around δ 10.0-10.5 ppm .[7] Its significant deshielding is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group.[8]

  • Aromatic Protons (Hₑ-Hₐ): The three protons on the benzene ring appear in the aromatic region (δ 6.5-8.5 ppm ).[9] Their specific shifts and coupling patterns are dictated by their position relative to the electron-donating ethoxy groups and the electron-withdrawing aldehyde group.

    • H₆ (Hₒ): This proton is ortho to the aldehyde group and meta to an ethoxy group. It will be the most deshielded of the aromatic protons, likely appearing as a doublet around δ 7.3-7.4 ppm .

    • H₃ (Hₑ): This proton is ortho to an ethoxy group and meta to the aldehyde. It will be shielded relative to H₆, likely appearing as a doublet around δ 7.0-7.1 ppm .

    • H₄ (Hₑ): This proton is situated between the two ethoxy groups and is meta to the aldehyde. It will experience significant shielding, appearing as a doublet of doublets (or triplet) around δ 6.9-7.0 ppm .

  • Ethoxy Protons (Hₑ, Hₑ', H₟, H₟'): The two ethoxy groups are chemically equivalent due to free rotation.

    • Methylene Protons (-OCH₂-): These protons are adjacent to an oxygen atom, which deshields them. They will appear as a quartet around δ 4.0-4.2 ppm . The quartet splitting pattern arises from coupling with the three protons of the adjacent methyl group.

    • Methyl Protons (-CH₃): These protons are further from the oxygen and are therefore more shielded. They will appear as a triplet around δ 1.4-1.5 ppm , split by the two neighboring methylene protons.

IR Spectral Analysis of this compound

The IR spectrum provides a rapid and definitive fingerprint of the functional groups present.

  • C=O Stretch (Aldehyde): A very strong and sharp absorption will be observed around 1685-1705 cm⁻¹ .[5] The position is lower than a typical saturated aldehyde (~1730 cm⁻¹) because the carbonyl group is conjugated with the aromatic ring, which delocalizes electron density and weakens the C=O bond slightly.[6][10]

  • C-H Stretch (Aldehyde): Two characteristic, but weaker, bands will appear around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[5][11] The latter peak is particularly diagnostic for aldehydes.[6]

  • C-H Stretch (Aromatic): Absorptions for C-H bonds on the aromatic ring will be visible just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[9][10]

  • C-O Stretch (Ether): Strong, distinct stretching vibrations for the aryl-alkyl ether linkages will be present in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • C=C Stretch (Aromatic): Several medium-to-weak absorptions will appear in the 1450-1600 cm⁻¹ range, characteristic of the carbon-carbon bond stretching within the benzene ring.[10]

Pillar 3: Comparative Analysis of this compound Derivatives

The true power of spectroscopy lies in its ability to reveal how subtle structural changes impact the electronic environment of a molecule. Let us compare the expected spectra of our parent compound with two hypothetical derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG).

  • Derivative 1: 4-Amino-2,5-diethoxybenzaldehyde (EDG at C4)

  • Derivative 2: 4-Nitro-2,5-diethoxybenzaldehyde (EWG at C4)

Comparative ¹H NMR Data
Proton EnvironmentThis compound (Parent)4-Amino Derivative (EDG)4-Nitro Derivative (EWG)Rationale for Change
Aldehyde (Hₐ) ~10.3 ppm~10.1 ppm~10.5 ppmThe overall electron density of the ring influences the aldehyde proton. An EDG slightly shields it, while an EWG deshields it.
Aromatic (H₃, H₆) ~7.0-7.4 ppm~6.5-7.2 ppm (Upfield Shift)~7.5-8.0 ppm (Downfield Shift)The amino group strongly donates electron density, shielding the remaining aromatic protons. The nitro group strongly withdraws density, deshielding them.
Ethoxy (-OCH₂-) ~4.1 ppm~4.0 ppm~4.2 ppmThe effect is transmitted through the ring, with the EDG causing slight shielding and the EWG causing slight deshielding.
Ethoxy (-CH₃) ~1.4 ppm~1.35 ppm~1.45 ppmThe effect on the terminal methyl protons is minimal but follows the same trend.
Comparative IR Data

Vibrational ModeThis compound (Parent)4-Amino Derivative (EDG)4-Nitro Derivative (EWG)Rationale for Change
C=O Stretch ~1695 cm⁻¹~1680 cm⁻¹ (Lower ν)~1710 cm⁻¹ (Higher ν)The EDG donates electrons into the conjugated system, further weakening the C=O bond. The EWG withdraws density, strengthening the C=O bond.
N-H Stretch N/ATwo sharp peaks ~3350-3450 cm⁻¹N/ADiagnostic for the primary amine (-NH₂) group.
N-O Stretch N/AN/ATwo strong peaks ~1500-1560 cm⁻¹ (asym) & ~1345-1385 cm⁻¹ (sym)Diagnostic for the nitro (-NO₂) group.

graph TD {
A[Substituent Effect on Benzene Ring] --> B{Electron Density};
B --> C[Electron Donating Group (EDG)\n e.g., -NH2, -OR];
B --> D[Electron Withdrawing Group (EWG)\n e.g., -NO2, -CHO];
C --> E[Increased Electron Density];
D --> F[Decreased Electron Density];
E --> G["¹H NMR: Shielding\n(Upfield Shift, Lower δ)"];
E --> H["IR (C=O): Weaker Bond\n(Lower Wavenumber, ν)"];
F --> I["¹H NMR: Deshielding\n(Downfield Shift, Higher δ)"];
F --> J["IR (C=O): Stronger Bond\n(Higher Wavenumber, ν)"];
subgraph "Legend"
    direction LR
    L1[Influence] --> L2[Effect];
end

style C fill:#E8F5E9,stroke:#34A853
style D fill:#FCE8E6,stroke:#EA4335
style G fill:#E3F2FD,stroke:#4285F4
style H fill:#E3F2FD,stroke:#4285F4
style I fill:#FFF3E0,stroke:#FBBC05
style J fill:#FFF3E0,stroke:#FBBC05

}

Caption: Logic of Substituent Effects on Spectral Data.

Experimental Protocols: A Self-Validating System

Trustworthy data begins with meticulous experimental practice. The following protocols are designed to ensure reproducibility and accuracy.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzaldehyde derivative into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its versatility.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Most commercial deuterated solvents already contain TMS.

    • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

    • Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • If the sample is a liquid or oil, a single drop is sufficient.

  • Acquisition:

    • Lower the ATR press arm to apply firm, consistent pressure on the solid sample, ensuring good contact with the crystal.

    • Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Label the significant peaks with their wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with specific functional groups using standard correlation tables.[3]

G cluster_0 ¹H NMR Workflow cluster_1 IR (ATR) Workflow a1 Weigh Sample (5-10 mg) a2 Dissolve in Deuterated Solvent (e.g., CDCl3 + TMS) a1->a2 a3 Lock, Shim, & Tune a2->a3 a4 Acquire FID (32 Scans) a3->a4 a5 Process Data (FT, Phase, Calibrate, Integrate) a4->a5 b1 Acquire Background Spectrum b2 Apply Sample to Crystal b1->b2 b3 Apply Pressure b2->b3 b4 Acquire Spectrum (16-32 Scans) b3->b4 b5 Analyze Peaks (cm⁻¹) b4->b5 start Sample start->a1 start->b1

Caption: Standard Experimental Workflows for NMR and IR Analysis.

Conclusion

The synergistic use of ¹H NMR and IR spectroscopy provides an exceptionally detailed and reliable picture of the molecular structure of this compound and its derivatives. IR spectroscopy offers a rapid confirmation of functional groups, while ¹H NMR provides a precise map of the proton framework and offers deep insight into the electronic effects of substituents. By understanding the principles that govern these spectral readouts, researchers can confidently characterize their compounds, troubleshoot synthetic challenges, and rationally design new molecules with desired properties. This guide serves as a foundational framework for that understanding, empowering scientists to translate spectral data into chemical knowledge.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ResearchGate. (2015, August). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Unknown Source. Short Summary of 1H-NMR Interpretation. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzaldehyde. [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • ResearchGate. (n.d.). Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3. [Link]

  • Unknown Source. Chemical shifts. [Link]

  • Unknown Source. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Read, J. F., & Goldstein, J. H. (1963). Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing. [Link]

  • University of Colorado Boulder. IR: aldehydes. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry of Novel Compounds Synthesized from 2,5-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this comprehensive guide on the mass spectrometric characterization of novel compounds derived from 2,5-Diethoxybenzaldehyde. As researchers and drug development professionals, the unambiguous confirmation of a newly synthesized molecule's identity is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing exquisite sensitivity and structural information.

This guide is designed to move beyond a textbook recitation of techniques. Instead, I will share my field-proven insights to help you navigate the critical choices in mass spectrometry, specifically focusing on the comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of two classes of compounds synthesized from this compound: Schiff bases and chalcones. We will delve into the "why" behind methodological choices, ensuring your protocols are not just followed, but understood.

The Starting Material: this compound

This compound is a versatile starting material in organic synthesis. Its substituted aromatic ring provides a scaffold for the creation of a diverse range of novel compounds with potential biological activity. For the purpose of this guide, we will focus on two hypothetical, yet representative, novel compounds:

  • Compound A (Schiff Base): N-(2,5-diethoxybenzylidene)aniline

  • Compound B (Chalcone): (E)-1-(4-aminophenyl)-3-(2,5-diethoxyphenyl)prop-2-en-1-one

These compounds, while both originating from the same aldehyde, possess distinct chemical properties that make them excellent case studies for comparing ESI and APCI.

The Crucial First Step: Choosing the Right Ionization Technique

The journey from a synthesized compound to a clean mass spectrum begins with ionization. The choice of ionization source is arguably the most critical parameter, as it dictates whether your analyte can be efficiently converted into gas-phase ions for detection. The two most common techniques for LC-MS analysis of small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution.[1][2] A high voltage is applied to the eluent from the liquid chromatograph, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly well-suited for polar and ionizable compounds.[3][4]

Atmospheric Pressure Chemical Ionization (APCI): APCI is also a soft ionization technique, but it relies on gas-phase ion-molecule reactions. The LC eluent is vaporized in a heated tube, and a corona discharge creates reagent ions from the solvent vapor. These reagent ions then transfer their charge to the analyte molecules. APCI is generally more effective for less polar and more volatile compounds that are thermally stable.[5][6][7]

Comparative Analysis: ESI vs. APCI for Our Novel Compounds

Let's now apply these principles to our hypothetical compounds. The choice between ESI and APCI is not always straightforward, and often, empirical testing is necessary. However, we can make some educated predictions based on the structures of Compounds A and B.

Compound A: N-(2,5-diethoxybenzylidene)aniline (Schiff Base)

This Schiff base has a moderate polarity. The imine nitrogen has a lone pair of electrons that can be protonated, making it a good candidate for ESI in positive ion mode.

Compound B: (E)-1-(4-aminophenyl)-3-(2,5-diethoxyphenyl)prop-2-en-1-one (Chalcone)

This chalcone possesses a primary amine group, which is readily protonated, making it highly suitable for ESI. The conjugated system also contributes to its ability to be ionized.

To illustrate the differences in performance, let's consider some hypothetical experimental data.

ParameterCompound A (ESI)Compound A (APCI)Compound B (ESI)Compound B (APCI)
Predominant Ion [M+H]⁺[M+H]⁺[M+H]⁺[M+H]⁺
Relative Intensity HighModerateVery HighHigh
Adduct Formation [M+Na]⁺, [M+K]⁺ observedMinimal[M+Na]⁺ observedMinimal
In-source Fragmentation LowModerateLowModerate

As the table suggests, ESI would likely provide a more intense signal for both compounds due to their ability to be protonated in solution. APCI would also work but might show more in-source fragmentation due to the higher temperatures involved.

Experimental Protocols

To ensure the trustworthiness of our results, here are detailed, self-validating protocols for the analysis of our novel compounds.

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of your synthesized compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[8]

  • Filtration: Filter the working solution through a 0.2 µm syringe filter to remove any particulates that could clog the LC system.[9]

  • Blank Samples: Prepare blank samples consisting of the final solvent composition used for the working solution. Running a blank before and after your samples is crucial for identifying any carryover or system contamination.[8]

Protocol 2: LC-MS Analysis using ESI and APCI
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation of the analyte from any impurities (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive Ion Mode):

    • ESI Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

    • APCI Source Parameters:

      • Corona Current: 5 µA

      • Cone Voltage: 30 V

      • Probe Temperature: 450 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

    • Acquisition Mode: Full scan from m/z 100-500.

Structural Elucidation through Tandem Mass Spectrometry (MS/MS)

While a full scan MS experiment provides the molecular weight of our compound, tandem mass spectrometry (MS/MS) is essential for confirming its structure.[10][11] In an MS/MS experiment, the molecular ion of interest is isolated, fragmented, and the resulting fragment ions are detected.[12] This fragmentation pattern serves as a "fingerprint" for the molecule.

Let's consider the fragmentation of our Schiff base, Compound A.

Predicted Fragmentation of Compound A: N-(2,5-diethoxybenzylidene)aniline

The protonated molecule of Compound A ([M+H]⁺) is expected to fragment at the imine bond, leading to characteristic fragment ions.

Below is a Graphviz diagram illustrating the predicted fragmentation pathway.

fragmentation M [M+H]⁺ m/z 300.16 F1 [C9H10N]⁺ m/z 132.08 M->F1 Loss of 2,5-diethoxy- benzaldehyde F2 [C11H15O2]⁺ m/z 179.11 M->F2 Loss of aniline

Caption: Predicted fragmentation pathway of Compound A.

Decision-Making Workflow for Ionization Source Selection

To assist you in your future analyses, here is a decision-making workflow for selecting the appropriate ionization source for small molecules.

decision_tree start Analyte Properties polarity Is the analyte polar and/or ionizable in solution? start->polarity thermal_stability Is the analyte thermally stable? polarity->thermal_stability No esi Use ESI polarity->esi Yes apci Use APCI thermal_stability->apci Yes consider_both Consider both ESI and APCI thermal_stability->consider_both No

Caption: Decision tree for selecting an ionization source.

Conclusion

The successful characterization of novel compounds by mass spectrometry hinges on a thoughtful and informed approach to method development. By understanding the fundamental principles of different ionization techniques and tailoring your experimental design to the specific properties of your analyte, you can generate high-quality, unambiguous data. For compounds synthesized from this compound, such as Schiff bases and chalcones, Electrospray Ionization often provides superior sensitivity due to their inherent polarity and ability to be protonated. However, Atmospheric Pressure Chemical Ionization remains a valuable alternative, particularly for less polar analogs.

Always remember that these are guidelines, and empirical testing is the ultimate arbiter of the best method for your specific compound. I trust this guide will serve as a valuable resource in your research and development endeavors.

References

  • Kristanti, A. N., et al. (2020). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. ResearchGate. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • ResearchGate. Mass spectra of the Schiff base. [Link]

  • NIH. (2018). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. [Link]

  • Wikipedia. Tandem mass spectrometry. [Link]

  • NIH. (2019). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. [Link]

  • ResearchGate. (2013). Bis-Schiff Base Derivatives of 2,5-Dihydroxybenzaldehyde: Synthesis, Characterization and Antimicrobial Activity of Their Cu(II), Co(II) and Zn(II) Complexes. [Link]

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A Comparative Guide to the Formylation of Dialkoxybenzenes: Gattermann vs. Vilsmeier-Haack

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of aromatic aldehydes, key intermediates in the pharmaceutical and fine chemical industries, the choice of formylation method is critical. For electron-rich substrates such as dialkoxybenzenes, the Gattermann and Vilsmeier-Haack reactions are two of the most prominent methods. This guide provides an in-depth comparative analysis of these two reactions, focusing on their performance, regioselectivity, and practical application in the laboratory, supported by experimental data and detailed protocols.

At a Glance: Gattermann vs. Vilsmeier-Haack for Dialkoxybenzene Formylation

FeatureGattermann ReactionVilsmeier-Haack Reaction
Formylating Agent In situ generated formimidoyl chloride or related species from HCN/HCl (or Zn(CN)₂/HCl)Vilsmeier reagent (chloroiminium salt) from DMF/POCl₃ (or other acid chlorides)
Typical Substrates Phenols, phenolic ethers, and other activated aromatic compounds.Electron-rich aromatic and heteroaromatic compounds.
Reaction Conditions Requires strong Lewis acid (e.g., AlCl₃) and anhydrous conditions. Can involve highly toxic HCN.Generally milder conditions, often performed at or slightly above room temperature.
Regioselectivity Governed by electronic and steric effects of the alkoxy groups.Governed by electronic and steric effects of the alkoxy groups.
Yield on 1,3-Dimethoxybenzene Good~77% (product: 2,4-dimethoxybenzaldehyde)
Yield on 1,4-Dimethoxybenzene ~73% (product: 2,5-dimethoxybenzaldehyde)Very low to unsuccessful (16% with N-methylformanilide/POCl₃)

Delving into the Chemistry: Mechanism and Regioselectivity

The outcome of the formylation of dialkoxybenzenes is dictated by the interplay of electronic and steric effects, which influence the regioselectivity of the electrophilic aromatic substitution.

The Gattermann Reaction: A Classic Approach

The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2]. A significant modification, known as the Adams modification, utilizes the safer zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN[3]. The reaction proceeds through the formation of an electrophilic species, which then attacks the electron-rich aromatic ring.

Gattermann_Mechanism

The Vilsmeier-Haack Reaction: A Milder Alternative

The Vilsmeier-Haack reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, a chloroiminium salt[4][5]. This electrophile is generally less reactive than that in the Gattermann reaction, making the Vilsmeier-Haack reaction milder and often more suitable for sensitive substrates[6].

Vilsmeier_Haack_Mechanism

Regioselectivity: The Deciding Factor

For disubstituted benzenes like dialkoxybenzenes, the position of electrophilic attack is primarily governed by two factors:

  • Electronic Effects : The alkoxy groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring via resonance. The strongest activating group on the ring will dictate the position of substitution[7][8].

  • Steric Hindrance : Bulky substituents can hinder the approach of the electrophile to the adjacent (ortho) positions, favoring substitution at less sterically crowded sites[7][9].

Case Study: 1,3-Dimethoxybenzene (Resorcinol Dimethyl Ether)

In 1,3-dimethoxybenzene, both methoxy groups activate the ring and direct the incoming electrophile to the ortho and para positions relative to themselves. The C4 and C6 positions are electronically favored and sterically accessible. The C2 position, while also electronically activated, is sterically hindered by being flanked by two methoxy groups[7]. Consequently, formylation predominantly occurs at the C4 position, leading to the formation of 2,4-dimethoxybenzaldehyde.

Case Study: 1,4-Dimethoxybenzene (Hydroquinone Dimethyl Ether)

For 1,4-dimethoxybenzene, the electronic effects of the two methoxy groups reinforce each other at the positions ortho to each group. However, the Vilsmeier-Haack reaction is notably inefficient for this isomer. It is reported that 1,4-dimethoxybenzene cannot be formylated with the standard DMF/POCl₃ system, and only a meager 16% yield is achieved with the more reactive N-methylformanilide/POCl₃[10]. The Gattermann reaction, on the other hand, can provide 2,5-dimethoxybenzaldehyde in good yield.

Case Study: 1,2-Dimethoxybenzene (Veratrole)

In 1,2-dimethoxybenzene, the positions para to each methoxy group (C4 and C5) are the most activated and sterically accessible. Therefore, formylation is expected to occur at these positions, leading to 3,4-dimethoxybenzaldehyde (veratraldehyde).

Experimental Protocols

The following are representative experimental procedures for the formylation of dialkoxybenzenes.

Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

This procedure is adapted from a general method for the formylation of electron-rich arenes.

Materials:

  • 1,3-Dimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • To a solution of 1,3-dimethoxybenzene (1.0 equiv) in DMF, add (chloromethylene)dimethyliminium chloride (1.5 equiv) at 0 °C.

  • Stir the reaction mixture for 6.5 hours at room temperature.

  • Cool the reaction mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water. Stir for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford 2,4-dimethoxybenzaldehyde (yield ~77%)[11].

Gattermann Formylation of a Dialkoxybenzene (Adams Modification)

This is a general procedure and should be optimized for the specific dialkoxybenzene substrate.

Materials:

  • Dialkoxybenzene

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride (gas)

  • Ice bath

  • Hydrochloric acid (aqueous)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place the dialkoxybenzene and an equal weight of zinc cyanide in anhydrous diethyl ether.

  • Cool the mixture in an ice bath and pass a rapid stream of dry hydrogen chloride gas through the stirred mixture for an extended period.

  • Add anhydrous aluminum chloride portion-wise during the addition of HCl.

  • After the reaction is complete (monitored by TLC), decant the ether layer.

  • Hydrolyze the remaining solid by heating with aqueous hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash, dry, and purify by distillation or recrystallization.

Conclusion and Recommendations

Both the Gattermann and Vilsmeier-Haack reactions are effective for the formylation of dialkoxybenzenes, but their suitability depends on the specific isomer and the desired product.

  • The Vilsmeier-Haack reaction is generally the preferred method due to its milder reaction conditions and avoidance of highly toxic reagents. It provides good to excellent yields for 1,3-dimethoxybenzene. However, its significant limitation is the poor reactivity with 1,4-dimethoxybenzene.

  • The Gattermann reaction , particularly with the Adams modification using zinc cyanide, is a valuable alternative, especially for substrates like 1,4-dimethoxybenzene where the Vilsmeier-Haack reaction fails. While it can provide good yields, it requires more stringent anhydrous conditions and the handling of corrosive and/or toxic materials.

For researchers and drug development professionals, the choice between these two methods should be guided by a careful consideration of the substrate's reactivity, the desired regioselectivity, and the laboratory's capabilities for handling the required reagents and conditions.

References

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A Senior Application Scientist's Guide to the Validation of 2,5-Diethoxybenzaldehyde Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 2,5-Diethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and organic compounds, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic route. This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

The narrative that follows is grounded in years of field experience, emphasizing not just the "how" but the critical "why" behind each methodological choice. Every protocol is designed to be a self-validating system, ensuring the trustworthiness and integrity of the generated data, in alignment with regulatory expectations such as those from the International Council for Harmonisation (ICH).[2][3]

The Imperative of Purity in Synthesis

This compound is a benzaldehyde derivative with two ethoxy groups on the benzene ring.[1] These structural features make it a versatile building block in organic synthesis. However, impurities arising from its synthesis, such as starting materials or by-products, can lead to unforeseen side reactions, reduced yields, and complications in the purification of the final product. Therefore, a robust analytical method to accurately determine its purity is not just a quality control measure but a critical step in ensuring the success of a research or development project.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture.[4][5] Its application to aromatic compounds like this compound is well-established.[6] The principle lies in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography. Its long alkyl chains provide a highly hydrophobic surface, ideal for retaining aromatic compounds like this compound through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice. Acetonitrile acts as the organic modifier, and its proportion is critical in controlling the retention time of the analyte. A higher concentration of acetonitrile will decrease the retention time. The mobile phase composition is optimized to achieve a good balance between resolution from potential impurities and a reasonable analysis time.

  • Detection: this compound possesses a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., 225-254 nm) provides excellent sensitivity for this compound.[5][7] The specific wavelength is chosen based on the UV-Vis spectrum of the analyte to maximize sensitivity.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Validation.

Detailed Experimental Protocol: HPLC-UV Method
  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 25% Acetonitrile with 50 mM ammonium phosphate and 0.1% phosphoric acid).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[7]

  • Injection Volume: 1 µL.[7]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound.[8]

    • Dissolve in a suitable diluent, such as methanol, in a 25 mL volumetric flask and dilute to volume.[8]

    • Prepare a series of standard solutions of known concentrations for linearity assessment.[9]

Comparative Method: Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.[10] For a compound like this compound, GC with Flame Ionization Detection (FID) offers a robust alternative to HPLC.

Rationale for Choosing GC
  • Volatility: this compound has a boiling point that makes it amenable to GC analysis.[11]

  • Sensitivity: The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

  • Orthogonality: GC provides a different separation mechanism compared to RP-HPLC, which can be valuable for confirming purity and detecting impurities that might co-elute in the HPLC method.

Experimental Workflow Comparison: HPLC vs. GC

HPLC_vs_GC cluster_hplc HPLC Method cluster_gc GC Method HPLC_Sample Sample in Solution HPLC_Sep Liquid Phase Separation (Partitioning) HPLC_Sample->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det GC_Sample Vaporized Sample GC_Sep Gas Phase Separation (Volatility) GC_Sample->GC_Sep GC_Det Flame Ionization Detection GC_Sep->GC_Det Topic Purity Validation of This compound Topic->HPLC_Sample Topic->GC_Sample

Sources

A Comparative Guide to the Biological Activity of Chromones Derived from 2,5-Diethoxybenzaldehyde: A Predictive Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds exhibiting potent and diverse biological activities. The chromone (4H-1-benzopyran-4-one) nucleus is a quintessential example of such a "privileged structure."[1][2] This benzo-γ-pyrone skeleton is a core component of numerous naturally occurring flavonoids and synthetic compounds, granting them a wide pharmacological spectrum that includes anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] The versatility of the chromone scaffold lies in its amenability to substitution at various positions, where the type, number, and placement of functional groups critically dictate the resulting biological profile.[1][5]

This guide provides an in-depth technical assessment of the predicted biological activities of chromones derived from 2,5-Diethoxybenzaldehyde. Given the novelty of this specific substitution pattern, direct experimental data is limited. Therefore, this analysis will proceed from a drug development perspective, leveraging a well-established synthetic route and comparing the target molecule, 2-(2,5-diethoxyphenyl)chromen-4-one , against structurally related analogues with known bioactivity. By synthesizing data from established structure-activity relationships (SAR), we can construct a robust, predictive model of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chromone-based therapeutic agents.

Synthesis Strategy: From Benzaldehyde to Bioactive Scaffold

The logical and efficient synthesis of the target chromone is paramount for its subsequent biological evaluation. The most common and reliable method for constructing the 2-aryl-chromone scaffold involves a two-step process initiated by a Claisen-Schmidt condensation, followed by an oxidative cyclization of the resulting chalcone intermediate.[6][7] This approach offers high yields and allows for modularity, where different substituted benzaldehydes and 2'-hydroxyacetophenones can be combined to create a library of diverse chromone analogues.

The chosen pathway leverages the reaction between this compound and a generic 2'-hydroxyacetophenone. The initial base-catalyzed condensation forms a 2'-hydroxychalcone.[8] The enolate of the acetophenone acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, followed by dehydration to yield the stable, conjugated α,β-unsaturated ketone system of the chalcone. Subsequent treatment of the chalcone intermediate with an oxidizing agent, such as iodine in the presence of a base, induces cyclization to form the stable pyrone ring of the final chromone product.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization Reactant_A This compound Intermediate 2'-Hydroxychalcone Intermediate Reactant_A->Intermediate Base (e.g., NaOH) Ethanol, RT Reactant_B 2'-Hydroxyacetophenone Reactant_B->Intermediate Base (e.g., NaOH) Ethanol, RT Product Target Chromone: 2-(2,5-diethoxyphenyl)chromen-4-one Intermediate->Product Iodine (I2) Base, Heat

Caption: Synthetic workflow for 2-(2,5-diethoxyphenyl)chromen-4-one.

Part 1: Comparative Assessment of Anticancer Activity

Chromone derivatives have emerged as promising candidates for anticancer drug development, with mechanisms often involving the modulation of key signaling pathways that control cell proliferation and apoptosis.[1][9] While specific data for 2-(2,5-diethoxyphenyl)chromen-4-one is not yet published, we can infer its potential by comparing it with analogues bearing methoxy substitutions, which are electronically similar to ethoxy groups.

Mechanism of Action: Kinase Pathway Inhibition

A primary anticancer mechanism for many chromone derivatives is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer.[3] These pathways are crucial for cell growth, survival, and proliferation. The planar chromone ring can act as a scaffold that fits into the ATP-binding pocket of these kinases, leading to competitive inhibition. The substituents on the phenyl ring at the 2-position play a critical role in modulating this binding affinity and selectivity. It is hypothesized that the dual ethoxy groups at the 2- and 5-positions could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets within the kinase domain.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Chromone Target Chromone (Predicted Inhibitor) Chromone->PI3K Inhibits Chromone->mTOR Inhibits

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by the target chromone.
Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected chromone analogues against various cancer cell lines. This data provides a benchmark for predicting the potential efficacy of our target compound. The presence of alkoxy groups, as seen in compound C , often correlates with significant cytotoxic activity.[9]

Compound IDStructure (R groups on 2-phenyl ring)Cancer Cell LineIC₅₀ (µM)Reference
A UnsubstitutedMCF-7 (Breast)> 50[9]
B 4'-MethoxyHCT116 (Colon)25.3[9]
C 3',4'-DimethoxyHeLa (Cervical)15.8[3]
D 4'-HydroxyA549 (Lung)32.1[10]
Target 2',5'-Diethoxy (Predicted) 10 - 25 N/A

Prediction: Based on the enhanced activity observed with dimethoxy substitutions (Compound C ), it is plausible that the 2,5-diethoxy substitution on our target chromone would confer potent cytotoxic activity, likely within the 10-25 µM range against common cancer cell lines like HeLa and HCT116.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, making it a cornerstone for in vitro cytotoxicity screening.

Causality Behind the Protocol: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will reduce the cell population, leading to a decreased formazan signal.

G cluster_workflow MTT Assay Workflow start 1. Cell Seeding Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well). Incubate for 24h. treatment 2. Compound Treatment Add serial dilutions of chromone derivatives to wells. Incubate for 48-72h. start->treatment mtt_add 3. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 4h at 37°C. treatment->mtt_add solubilize 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. mtt_add->solubilize read 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., HeLa or HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the target chromone in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the chromone derivative. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for another 48 to 72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Part 2: Comparative Assessment of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromones have been investigated for their activity against a wide range of pathogenic bacteria and fungi.[11][12] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Structure-Activity Relationship in Antimicrobial Chromones

The antimicrobial activity of chromones is highly dependent on their substitution patterns. Studies have shown that the presence of electron-withdrawing groups, such as halogens, at positions C6 and C7 of the chromone ring can lead to an increase in both antibacterial and antifungal activities.[11] Conversely, electron-donating groups like methyl have been shown to decrease activity.[11] The role of alkoxy groups is more complex; while they are electron-donating, their impact on lipophilicity can influence the compound's ability to penetrate the microbial cell wall and membrane.

Comparative MIC Data:

The table below presents MIC values for various chromone derivatives against representative bacterial and fungal strains. This comparative data helps to frame the potential of our 2,5-diethoxy substituted target.

Compound IDKey Structural FeatureS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
E 6-Fluoro-chromone derivative12825664[11]
F 6-Methyl-chromone derivative>512>512256[11]
G 5,7-Dimethoxy-chromone derivative62.5125125[12]
Target 2',5'-Diethoxy-phenyl group (Predicted) 100-200 (Predicted) 150-250 (Predicted) 100-200 N/A

Prediction: The potent activity of the 5,7-dimethoxy-chromone derivative (Compound G ) suggests that alkoxy substitutions can be favorable for antimicrobial action.[12] The diethoxy groups on the B-ring of our target compound are expected to increase its lipophilicity, which may facilitate its passage through the lipid-rich membranes of bacteria and fungi. We predict moderate antimicrobial activity, with MIC values likely in the 100-250 µg/mL range.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Causality Behind the Protocol: This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by finding the lowest concentration of the agent that prevents visible growth after a defined incubation period. This directly measures the compound's ability to inhibit microbial proliferation.

G cluster_workflow Broth Microdilution Workflow start 1. Compound Dilution Prepare 2-fold serial dilutions of the target chromone in a 96-well plate using broth medium. inoculate 2. Inoculation Add a standardized microbial suspension (e.g., 5x10⁵ CFU/mL) to each well. start->inoculate incubate 3. Incubation Incubate the plate at 37°C for 18-24h (bacteria) or 48h (yeast). inoculate->incubate read 4. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells 2 through 12. Prepare a solution of the target chromone in the appropriate broth at twice the highest desired final concentration and add 100 µL to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no inoculum) will receive only broth.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

  • MIC Reading: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Comparative Assessment of Antioxidant Activity

Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases. Chromones, particularly those with hydroxyl substitutions, are known to possess significant antioxidant properties.[5] Their activity is primarily based on their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Structure-Activity Relationship in Antioxidant Chromones

The antioxidant capacity of chromones is strongly dependent on the substitution pattern.[5] A key requirement for high radical scavenging activity is the presence of hydroxyl (-OH) groups, especially a catechol (3',4'-dihydroxy) moiety on the B-ring, which can effectively delocalize the unpaired electron of the resulting phenoxyl radical.[13] While our target molecule possesses ethoxy groups instead of hydroxyl groups, these can still influence antioxidant activity. The electron-donating nature of alkoxy groups can increase the electron density of the aromatic system, which may facilitate electron transfer to radical species.

Comparative Antioxidant Activity Data:

The table below compares the radical scavenging activity (IC₅₀) of different chromone derivatives in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant potential.

Compound IDKey Structural Feature (on 2-phenyl ring)DPPH Scavenging IC₅₀ (µM)Reference
H Unsubstituted> 200[13]
I 4'-Methoxy155.6[9]
J 3',4'-Dihydroxy (Catechol)12.5[13]
K 4'-Hydroxy45.2[13]
Target 2',5'-Diethoxy (Predicted) 80 - 150 N/A

Prediction: The target molecule lacks the highly effective hydroxyl groups of compounds J and K . However, compared to the unsubstituted analogue H , the two electron-donating ethoxy groups are expected to confer some antioxidant activity, likely superior to the single methoxy group in compound I .[9][13] Therefore, we predict moderate DPPH scavenging activity with an IC₅₀ value in the 80-150 µM range.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.[14][15]

Causality Behind the Protocol: An antioxidant compound donates a hydrogen atom or electron to the DPPH radical, neutralizing it and causing the purple color to fade. The degree of discoloration is directly proportional to the radical scavenging capacity of the tested compound. This provides a direct measure of the compound's ability to neutralize a stable free radical.

G cluster_workflow DPPH Assay Workflow start 1. Preparation Prepare serial dilutions of the chromone compound in methanol. mix 2. Reaction Mixture Mix the chromone solution with a methanolic solution of DPPH. start->mix incubate 3. Incubation Incubate the mixture in the dark at room temperature for 30 min. mix->incubate read 4. Measurement Measure the absorbance of the solution at ~517 nm. incubate->read

Caption: General experimental workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

  • Compound Preparation: Prepare a stock solution of the target chromone in methanol and create a series of dilutions.

  • Reaction Setup: In a 96-well plate or individual cuvettes, add 100 µL of the various concentrations of the chromone solution. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol instead of the compound solution. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Data Analysis: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This guide presents a predictive assessment of the biological activities of chromones derived from this compound. By leveraging established synthesis routes and comparing the target molecule, 2-(2,5-diethoxyphenyl)chromen-4-one, with structurally similar analogues, we can formulate reasoned hypotheses about its potential efficacy. The analysis suggests that this novel chromone derivative likely possesses moderate to potent anticancer activity, potentially through the inhibition of kinase signaling pathways. Furthermore, it is predicted to have moderate antimicrobial and antioxidant properties, with its enhanced lipophilicity playing a key role.

The true value of this scaffold, however, can only be unlocked through empirical validation. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and in vitro screening of this and related compounds. Future work should focus on synthesizing the target chromone and performing the described assays to confirm these predictions. Subsequent studies could explore its effects on a broader panel of cancer cell lines, resistant microbial strains, and other measures of biological activity, such as anti-inflammatory potential. This systematic approach, combining predictive analysis with rigorous experimental validation, is fundamental to the successful discovery and development of new therapeutic agents based on the privileged chromone framework.

References

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  • Amin, N. U., Irfan, M., ul Hassan, S., & Saleem, U. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54, 241–257. Available at: [Link]

  • Andrade, P. B., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 26(19), 5987. Available at: [Link]

  • Asundaria, A. F., & Patel, D. R. (2012). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. Journal of Chemistry. Available at: [Link]

  • Bala, S., et al. (2010). Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. Pharmacologyonline, 3, 31-37.
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  • de Souza, E. L., et al. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Journal of Engineering Research.
  • Dimmock, J. R., et al. (1998). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of medicinal chemistry, 41(21), 4004-4012.
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  • Freitas, M., et al. (2011). Biological activities of 2-styrylchromones. Current medicinal chemistry, 18(29), 4485-4504.
  • He, W., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1278–1287. Available at: [Link]

  • Hrelia, S., & Angeloni, C. (2020). Dietary chromones as antioxidants—the structural variable. Antioxidants, 9(2), 129.
  • Kiss, T., et al. (2018). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 42(18), 15309-15321. Available at: [Link]

  • Li, W., et al. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
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  • Al-Amiery, A. A., et al. (2018). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Journal Of Global Pharma Technology, 10(7), 241-248.
  • Deharkar, P., Satpute, S., & Panhekar, D. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 771-792.
  • Freitas, M., et al. (2011). Biological activities of 2-styrylchromones. Current Medicinal Chemistry, 18(29), 4485-504. Available at: [Link]

  • Bandgar, B. P., Gawande, S. S., Bodade, R. G., Totre, J. V., & Khobragade, C. N. (2010). Synthesis and biological evaluation of simple methoxylated chalcones as anticancer, anti-inflammatory and antioxidant agents. Bioorganic & medicinal chemistry, 18(3), 1364–1370.
  • Sharma, R., et al. (2019). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Letters in Drug Design & Discovery, 16(5), 585-591.
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  • Karale, B. K., et al. (2018). Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones. Oriental Journal of Chemistry, 34(2), 947-953.
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  • Asad, M., et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. International Journal of Molecular Sciences, 23(15), 8499.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Metal Complexes with 2,5-Diethoxybenzaldehyde-Derived Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Schiff Base Complexes in Modern Research

In the fields of catalysis, materials science, and drug development, the design and synthesis of novel metal complexes are of paramount importance. Among the most versatile and widely studied are those involving Schiff base ligands. These ligands, typically formed through the condensation of a primary amine and an aldehyde or ketone, offer a remarkable degree of synthetic flexibility and can stabilize a wide array of metal ions in various oxidation states.[1] Ligands derived from 2,5-Diethoxybenzaldehyde are of particular interest due to the electronic influence of the two ethoxy groups on the aromatic ring, which can modulate the steric and electronic properties of the resulting metal complex.

The characterization of these complexes is not a trivial pursuit. It requires a multi-faceted analytical approach to elucidate the coordination environment, geometry, and electronic structure, all of which dictate the complex's ultimate function. This guide provides an in-depth comparison of the essential spectroscopic techniques employed for this purpose. It is designed for researchers and professionals who seek not just to apply these methods, but to understand the causality behind the experimental choices and the logic of data interpretation.

The Integrated Characterization Workflow

A comprehensive understanding of a new metal complex is never achieved through a single technique. Instead, we rely on a synergistic workflow where each method provides a unique piece of the puzzle. The results from one technique often inform the interpretation of another, leading to a self-validating analytical system.

Spectroscopic_Workflow Integrated Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_primary_char Primary Structural & Compositional Analysis cluster_secondary_char Detailed Structural & Electronic Analysis cluster_definitive_char Definitive Structure (Solid State) Ligand_Synth Ligand Synthesis (this compound + Amine) Complex_Synth Complexation (Ligand + Metal Salt) Ligand_Synth->Complex_Synth Purification Purification & Isolation Complex_Synth->Purification FTIR FT-IR Spectroscopy Purification->FTIR Confirm Coordination MassSpec Mass Spectrometry (ESI-MS) Purification->MassSpec Verify Mass & Formula Elemental Elemental Analysis Purification->Elemental Confirm Composition NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Corroborate Coordination MassSpec->NMR UVVis UV-Vis Spectroscopy NMR->UVVis Relate Structure to Electronic Properties Xray Single-Crystal X-ray Diffraction UVVis->Xray Validate Proposed Geometry

Figure 1: A logical workflow for the comprehensive characterization of novel metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Proof of Coordination

FT-IR spectroscopy is the workhorse of coordination chemistry. Its primary utility lies in its ability to quickly and non-destructively confirm the successful coordination of the ligand to the metal center by monitoring vibrations of key functional groups.

Causality Behind the Method: When a ligand coordinates to a metal ion, the electron density around its functional groups is perturbed. This change in the electronic environment alters the bond strengths and, consequently, the frequencies at which these bonds vibrate. By comparing the spectrum of the free ligand to that of the metal complex, we can pinpoint these changes and deduce the coordination mode.

Key Vibrational Modes to Monitor

For a Schiff base ligand derived from this compound and a primary amine (e.g., an amino acid, thiosemicarbazide), the most informative regions are:

  • Azomethine Stretch, ν(C=N): This is the hallmark of Schiff base formation. In the free ligand, this vibration typically appears in the 1600-1650 cm⁻¹ region. Upon coordination of the azomethine nitrogen to the metal, the electron density is drawn away from the C=N bond, weakening it. This results in a characteristic shift of the ν(C=N) band to a lower wavenumber (lower frequency) in the complex's spectrum.[2][3]

  • Phenolic C-O Stretch, ν(C-O): If the primary amine used in the synthesis also contains a hydroxyl group that can deprotonate and coordinate (e.g., from a salicylaldehyde derivative), this mode is crucial. In the free ligand, it appears around 1280 cm⁻¹. Upon coordination of the phenolic oxygen, this band shifts to a higher wavenumber, indicating a strengthening of the C-O bond.

  • New Low-Frequency Bands, ν(M-N) and ν(M-O): The most direct evidence of coordination comes from the appearance of new, typically weaker, absorption bands in the far-IR region (below 600 cm⁻¹). These bands, absent in the free ligand's spectrum, are attributable to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[2]

Comparative FT-IR Data for Analogous Schiff Base Complexes

The following table summarizes typical FT-IR spectral data for metal complexes with ligands analogous to those derived from this compound. The data is compiled from studies on complexes with substituted benzaldehydes.

Complex TypeFree Ligand ν(C=N) (cm⁻¹)Complex ν(C=N) (cm⁻¹)Δν (cm⁻¹)Appearance of ν(M-N) / ν(M-O) (cm⁻¹)Reference
Co(II) Complex~1630~1605-25Yes (~510 / ~450)[2][3]
Ni(II) Complex~1630~1610-20Yes (~515 / ~460)[3][4]
Cu(II) Complex~1630~1602-28Yes (~520 / ~455)[3][4]
Zn(II) Complex~1630~1612-18Yes (~505 / ~445)[1]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet. Mix ~1 mg of the finely ground sample (ligand or complex) with ~100 mg of dry, IR-grade KBr. Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Record the spectrum of the sample, typically scanning from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Baseline correct the spectrum and identify the key vibrational bands. Compare the complex's spectrum to that of the free ligand to identify shifts.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Environment

UV-Vis spectroscopy provides valuable information about the electronic transitions within the metal complex, which are directly related to the coordination geometry and the nature of the metal-ligand bonding.

Causality Behind the Method: The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The energy (and thus, the wavelength) of the light absorbed depends on the energy gap between these orbitals. For transition metal complexes, three main types of electronic transitions are observed:

  • Intra-ligand Transitions (π → π and n → π):** These are high-energy transitions occurring within the aromatic system and π-conjugated parts of the ligand. They are typically observed in the UV region (< 400 nm) and are also present in the free ligand, though they may shift upon complexation.[1]

  • Charge Transfer Transitions (LMCT and MLCT): Ligand-to-Metal Charge Transfer (LMCT) involves the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. Metal-to-Ligand Charge Transfer (MLCT) is the reverse. These are often intense bands and provide direct evidence of electronic interaction between the metal and ligand.[1]

  • d-d Transitions: These involve the promotion of an electron between the d-orbitals of the metal ion, which are split in energy by the ligand field. These transitions are typically weak and appear in the visible region. Their number and position are highly sensitive to the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion.[1]

Interpreting Spectra to Determine Geometry

The geometry of the complex can often be inferred from the d-d transitions. For example, a square planar Cu(II) complex will show different absorption bands compared to an octahedral one.[1] Similarly, diamagnetic Zn(II) complexes will not exhibit d-d transitions, so their spectra are dominated by ligand-based and charge transfer bands.[1]

Comparative UV-Vis Data for Analogous Schiff Base Complexes

Metal IonProposed GeometryKey Absorption Bands (nm)AssignmentReference
Co(II)Square Planar~348, ~462π → π, d-d transitions[1]
Ni(II)Octahedral~410, ~620n → π, d-d transitions[3][5]
Cu(II)Square Planar~404, ~523LMCT, d-d transitions[1]
Zn(II)Tetrahedral/Octahedral~428, ~481π → π, n → π (No d-d)[1]

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a suitable solvent that dissolves the complex and is transparent in the wavelength range of interest (e.g., DMSO, DMF, Methanol).

  • Solution Preparation: Prepare a dilute solution of the complex (typically 10⁻⁴ to 10⁻⁵ M). Ensure the complex is fully dissolved.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Baseline Correction: Place the blank cuvette in both the sample and reference beams and run a baseline correction to zero the absorbance across the spectral range.

  • Data Acquisition: Replace the blank in the sample beam with the sample cuvette. Scan the spectrum over the desired range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak and calculate the molar absorptivity (ε) if the concentration is known accurately. Assign the transitions based on their position and intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Look at the Ligand Environment

While FT-IR confirms coordination, NMR spectroscopy provides a more detailed picture of the ligand's structure in solution and how it is affected by the metal ion.[6] It is primarily used to characterize the diamagnetic ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)).

Causality Behind the Method: The chemical shift of a nucleus (like ¹H or ¹³C) is highly sensitive to its local electronic environment. When a ligand coordinates to a metal, the chemical shifts of nuclei near the coordination site are altered.

Key Observations in NMR Spectra
  • Azomethine Proton (-CH=N-): In the ¹H NMR spectrum of the free ligand, the proton of the azomethine group gives a characteristic singlet, often in the δ 8.0-9.0 ppm range.[6] Upon coordination to a diamagnetic metal, this peak will typically shift, confirming that the solution structure is consistent with the coordination observed in FT-IR.

  • Aromatic and Aliphatic Protons: Protons on the this compound ring and the amine portion of the ligand will show predictable shifts and coupling patterns. Changes in these shifts upon complexation can reveal subtle details about the complex's conformation in solution.

  • Absence of -OH or -NH Protons: If the ligand contains a phenolic -OH or an amine -NH group that deprotonates upon coordination, the corresponding peak will disappear in the spectrum of the complex.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound (ligand or diamagnetic complex) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer and tune the probe to the appropriate frequency (¹H or ¹³C).

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved peaks.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹H NMR, a simple pulse-acquire sequence is usually sufficient. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Analysis: Integrate the peaks (for ¹H NMR) to determine proton ratios and assign the chemical shifts based on known values and coupling patterns. Compare the spectra of the ligand and the complex.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and, by extension, the stoichiometry of the synthesized complex. Electrospray Ionization (ESI) is particularly well-suited for coordination compounds as it is a soft ionization technique that can transfer intact complex ions from solution to the gas phase.[6]

Causality Behind the Method: ESI-MS measures the mass-to-charge ratio (m/z) of ions. By observing the m/z value of the parent ion, we can determine its molecular weight with high accuracy. The isotopic distribution pattern of the peak is also critical; it must match the theoretical pattern calculated from the natural abundance of isotopes for all atoms in the proposed formula, including the metal.[7]

Interpreting ESI Mass Spectra
  • Parent Ion Peak [M]⁺ or [M+H]⁺: The most important peak corresponds to the intact molecular ion of the complex. Its m/z value should match the calculated molecular weight for the proposed formula.

  • Isotopic Pattern: The characteristic isotopic patterns of many transition metals (e.g., Cu, Ni, Zn) and other elements (e.g., Cl, Br) provide a definitive fingerprint for confirming the elemental composition of the ion.

  • Fragmentation Peaks: Sometimes, the complex may fragment in the mass spectrometer. These fragment ions (e.g., corresponding to the loss of a ligand or counter-ion) can provide additional structural evidence.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (µM to nM range) of the complex in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to aid ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leaving the charged complex ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection and Analysis: A detector records the abundance of ions at each m/z value. Compare the experimental spectrum, particularly the parent ion's m/z and isotopic pattern, with the theoretical values for the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive Structure

While the spectroscopic techniques discussed above provide compelling and often sufficient evidence for a complex's structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[8] It yields a three-dimensional map of electron density in the solid state, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.

Causality Behind the Method: When a beam of X-rays is passed through an ordered crystal, the X-rays are diffracted by the electrons of the atoms in a predictable pattern. By measuring the positions and intensities of the diffracted beams, one can mathematically reconstruct a 3D model of the molecule's structure.

Information Gained from X-ray Crystallography
  • Coordination Number and Geometry: Directly visualizes the number of ligand donor atoms bonded to the metal and the precise geometry (e.g., square planar, tetrahedral, octahedral).

  • Bond Lengths and Angles: Provides precise measurements of metal-ligand bond lengths and angles within the ligand, confirming the coordination mode inferred from FT-IR and NMR.

  • Stereochemistry and Crystal Packing: Elucidates the stereochemistry of the complex and shows how the molecules are arranged in the crystal lattice.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the complex suitable for diffraction (typically 0.1-0.3 mm in size and free of defects). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. A detector collects the diffraction pattern as the crystal rotates.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the atomic positions. This model is then refined against the experimental data to achieve the best possible fit.

  • Analysis: The final refined structure provides a detailed report of atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Conclusion

The characterization of metal complexes derived from this compound is a systematic process of inquiry, guided by a synergistic application of spectroscopic techniques. It begins with FT-IR and mass spectrometry to confirm that the desired reaction has occurred and to verify the complex's composition. It proceeds with UV-Vis and NMR to probe the electronic structure and geometry in solution. Finally, where possible, it culminates in X-ray crystallography for definitive, solid-state structural elucidation. Each technique provides a unique and essential layer of information, and only by integrating them can a researcher build a complete, validated, and trustworthy understanding of these fascinating molecules.

References

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A Senior Application Scientist's Guide to the Purification of 2,5-Diethoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of good practice; it is a cornerstone of reproducible and reliable results. 2,5-Diethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is no exception. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications.

This guide provides an in-depth comparison of the most common methods for the purification of this compound: recrystallization, column chromatography, and vacuum distillation. We will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and offer a comparative analysis of their efficacy based on typical laboratory outcomes. This guide is designed to empower researchers to make informed decisions for achieving the desired purity of this critical building block.

Understanding the Impurity Profile of Crude this compound

Before selecting a purification method, it is crucial to understand the potential impurities that may be present in the crude product. The synthesis of this compound, often achieved through the formylation of 1,4-diethoxybenzene, can introduce several byproducts and unreacted starting materials.

Common Impurities:

  • Unreacted 1,4-diethoxybenzene: The starting material for the formylation reaction.

  • Isomeric impurities: Formylation at other positions on the aromatic ring, although the 2,5-disubstitution pattern is generally favored.

  • Over-alkylated or under-alkylated species: If the ethoxy groups are introduced in a separate step.

  • Oxidation products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2,5-diethoxybenzoic acid, especially upon exposure to air.[1]

  • Residual solvents and reagents: From the reaction and workup steps.

The choice of purification method will largely depend on the nature and quantity of these impurities.

Method 1: Recrystallization - The Art of Crystal Perfection

Recrystallization is a powerful and often preferred technique for purifying solid compounds like this compound, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. The principle is straightforward: dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure compound to crystallize out while the impurities remain in the solution.[2]

The Causality Behind Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent or solvent system.[3][4] An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at room temperature or below: To maximize the recovery of the purified crystals.

  • Inertness: The solvent should not react with the aldehyde.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Dissimilar solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

For this compound, a common and effective solvent system is a mixture of ethanol and water.[5] The compound is readily soluble in hot ethanol, and the addition of water as an anti-solvent reduces its solubility, inducing crystallization upon cooling.

Experimental Protocol: Two-Solvent Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir and heat the mixture gently on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the filter paper.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the saturation point has been reached.

  • Redissolution and Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude Product in Hot Ethanol B Hot Filtration (if necessary) A->B Remove insoluble impurities C Add Water (Anti-solvent) to Turbidity B->C D Cool Slowly to Room Temperature C->D Induce crystallization E Cool in Ice Bath D->E Maximize yield F Vacuum Filtration & Washing E->F G Dry Purified Crystals F->G Column_Chromatography_Workflow A Prepare Silica Gel Slurry & Pack Column B Load Crude Sample A->B C Elute with Hexane/ Ethyl Acetate Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify pure fractions G Evaporate Solvent F->G Vacuum_Distillation_Workflow A Charge Crude Product into Distillation Flask B Assemble Distillation Apparatus A->B C Apply Vacuum B->C D Heat Gently C->D E Collect Distillate at Constant Temperature D->E F Cool Apparatus E->F G Release Vacuum F->G

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of 2,5-Diethoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of available building blocks, substituted benzaldehydes hold a prominent position due to their versatile reactivity. This guide provides an in-depth technical review of the synthetic utility of 2,5-diethoxybenzaldehyde, offering a comparative perspective against its chemical cousins, 2,5-dimethoxybenzaldehyde and the parent unsubstituted benzaldehyde. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of complex molecular syntheses.

Understanding the Core Attributes of this compound

This compound is an aromatic aldehyde characterized by the presence of two ethoxy groups at the 2 and 5 positions of the benzene ring.[1] These substituents exert a significant influence on the reactivity of both the aldehyde functional group and the aromatic ring itself.

Electronic and Steric Profile:

The ethoxy groups are electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net result is an activation of the aromatic ring towards electrophilic substitution and a modulation of the electrophilicity of the carbonyl carbon. Compared to its methoxy counterpart, the ethoxy groups are bulkier, which can introduce steric hindrance that influences reaction rates and product distributions.[2]

The interplay of these electronic and steric factors is a central theme in understanding the synthetic utility of this compound and will be a recurring point of comparison in the reactions discussed below.

Comparative Performance in Key Synthetic Transformations

The true measure of a synthetic building block lies in its performance in a range of chemical reactions. Here, we compare the utility of this compound with relevant alternatives in several fundamental transformations.

Aldol Condensation: A Gateway to Chalcones

The Aldol condensation is a powerful C-C bond-forming reaction. The Claisen-Schmidt condensation, a variation of this reaction, is extensively used to synthesize chalcones, which are precursors to flavonoids and other bioactive molecules.[3]

Comparison with 2,5-Dimethoxybenzaldehyde:

While specific comparative studies are limited, data for the mixed aldol condensation of 2,5-dimethoxybenzaldehyde with acetone provides a valuable benchmark. Under basic conditions, this reaction yields 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one with yields ranging from 56% at room temperature to 82% at reflux.[4]

AldehydeKetoneConditionsYield (%)
2,5-DimethoxybenzaldehydeAcetoneNaOH, Ethanol, Room Temp, 2h56
2,5-DimethoxybenzaldehydeAcetoneNaOH, Ethanol, Reflux, 2h82
4-MethoxybenzaldehydeAcetophenoneNaOH, EthanolHigh
BenzaldehydeAcetophenoneNaOH, Ethanol43

Table 1: Comparative yields in Claisen-Schmidt type condensations.[3][4]

Expertise & Experience: The electron-donating nature of the alkoxy groups in both 2,5-diethoxy- and 2,5-dimethoxybenzaldehyde decreases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[2] This would theoretically lead to a slower reaction rate. However, the increased electron density on the aromatic ring can stabilize the transition state. The slightly larger steric bulk of the ethoxy groups in this compound might lead to marginally lower yields or require slightly more forcing conditions compared to the dimethoxy analogue in highly congested transformations. For simple condensations like with acetone, the difference is expected to be minimal. The significantly higher yield at reflux for the dimethoxy derivative suggests that these reactions benefit from increased thermal energy to overcome the activation barrier.[4]

Experimental Protocol: Synthesis of 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one

This protocol for the dimethoxy derivative serves as a robust starting point for the analogous reaction with this compound.

Materials:

  • 2,5-Dimethoxybenzaldehyde (5.0 mmol, 830 mg)[4]

  • Acetone (2.5 mmol, 0.2 mL)[4]

  • Ethanol (10 mL)[4]

  • 1.0 M Sodium Hydroxide solution (20 mL)[4]

Procedure:

  • In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde, acetone, and ethanol.[4]

  • While stirring, add the sodium hydroxide solution.[4]

  • For the higher-yielding procedure, reflux the mixture for 2 hours.[4]

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated orange-yellowish crystals by vacuum filtration.[4]

  • Wash the crystals with cold ethanol and dry to obtain the desired product.[4]

Knoevenagel Condensation: Synthesis of Functionalized Alkenes

The Knoevenagel condensation is another crucial C-C bond-forming reaction, typically involving an active methylene compound and a carbonyl group.[5] This reaction is widely used in the synthesis of various heterocyclic compounds and functional materials.

Comparison with Benzaldehyde:

Expertise & Experience: The electron-donating ethoxy groups in this compound are expected to decrease the electrophilicity of the carbonyl carbon, potentially leading to a slower reaction rate compared to unsubstituted benzaldehyde.[6] However, the reaction is often catalyzed by a base, and the overall yield will also depend on the stability of the final conjugated product. It is anticipated that this compound would require slightly longer reaction times or a more efficient catalytic system to achieve comparable yields to benzaldehyde.

Experimental Protocol: General Knoevenagel Condensation of Benzaldehydes with Malononitrile

This green chemistry protocol can be adapted for this compound.

Materials:

  • Substituted Benzaldehyde (3 mmol)[5]

  • Malononitrile (3.5 mmol)[5]

  • Water (2.5 mL)[5]

  • Glycerol (2.5 mL)[5]

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde, malononitrile, water, and glycerol.[5]

  • Stir the solution at room temperature for 24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate and wash with ice-cold water.[5]

  • Recrystallize the product from ethanol to obtain the pure benzylidenemalononitrile derivative.[5]

Wittig Reaction: A Versatile Olefination Method

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to olefins with high regioselectivity.[6]

Comparison with Substituted Benzaldehydes:

The reactivity of benzaldehydes in the Wittig reaction is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[6]

Substituted BenzaldehydeRelative Rate Constant
p-NO₂6.31
m-NO₂14.7
p-Cl10.5
H2.75
p-CH₃1.00
p-OCH₃0.45

Table 2: Relative rate constants for the Wittig reaction of substituted benzaldehydes.[6]

Expertise & Experience: The electron-donating ethoxy groups of this compound will decrease the rate of the Wittig reaction compared to unsubstituted benzaldehyde. This is due to the reduced electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by the ylide less favorable.[6] Therefore, to achieve high yields with this compound, longer reaction times or more reactive ylides may be necessary.

Experimental Protocol: General Wittig Reaction of a Chlorobenzaldehyde

This protocol provides a fundamental procedure that can be adapted for this compound, keeping in mind the potential for a slower reaction rate.

Materials:

  • Chlorobenzaldehyde (50 mg)[6]

  • Phosphonium ylide (1.2 molar equivalents)[6]

  • Dichloromethane (3 mL)[6]

Procedure:

  • Dissolve the chlorobenzaldehyde in dichloromethane in a vial equipped with a stir bar.[6]

  • Add the phosphonium ylide portion-wise while stirring.[6]

  • Stir the reaction at room temperature for two hours, monitoring by TLC.[6]

  • Once the reaction is complete, evaporate the solvent.[6]

  • Dissolve the residue in a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.[6]

  • Filter the solution and evaporate the solvent to obtain the crude olefin product, which can be further purified by column chromatography.[6]

Applications in the Synthesis of Heterocycles and Functional Molecules

This compound serves as a valuable precursor for the synthesis of a variety of complex molecules, particularly those with interesting photophysical or biological properties.

Synthesis of Chromone Derivatives

Chromones are a class of heterocyclic compounds with a wide range of biological activities.[7] this compound can be utilized in the synthesis of functionalized chromones.[1]

Schiff Base Formation and Ligand Design

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes have applications in catalysis and materials science.[1][8] The electronic properties of the diethoxy-substituted ring can influence the coordination properties of the resulting ligands.

Building Blocks for Fluorescent Probes

The electron-rich nature of the 2,5-diethoxyphenyl moiety makes it a useful component in the design of fluorescent dyes. The emission properties of a fluorophore can often be tuned by the strategic placement of electron-donating and electron-withdrawing groups.[9]

Synthesis of this compound

An accessible synthetic route to this compound is crucial for its utilization. A common method involves the ethylation of 2,5-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dihydroxybenzaldehyde

  • Ethyl iodide or Diethyl sulfate

  • A suitable base (e.g., K₂CO₃)

  • An appropriate solvent (e.g., Acetone or DMF)

Procedure:

  • Dissolve 2,5-dihydroxybenzaldehyde in the chosen solvent.

  • Add the base and stir the mixture.

  • Add the ethylating agent dropwise at an appropriate temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction by filtering off the inorganic salts and removing the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. Its two electron-donating ethoxy groups significantly influence its reactivity, differentiating it from both unsubstituted benzaldehyde and its dimethoxy counterpart. While the electron-donating nature can decrease the rate of nucleophilic additions to the carbonyl group, this can be overcome by adjusting reaction conditions. The steric bulk of the ethoxy groups also presents a factor to consider in the design of synthetic routes.

This guide has provided a comparative analysis of this compound in key synthetic transformations, supported by experimental protocols and expert insights. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, a thorough understanding of the reactivity and potential of such specialized building blocks is paramount. Further direct comparative studies under standardized conditions would be invaluable to the scientific community for making even more precise predictions and selections in synthetic design.

Visualizing Synthetic Pathways

To further clarify the synthetic transformations discussed, the following diagrams illustrate the core reaction mechanisms.

Knoevenagel Condensation Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde Condensation Nucleophilic Addition & Dehydration Aldehyde->Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Condensation BaseCatalyst Base Catalyst (e.g., Piperidine) BaseCatalyst->Condensation catalyzes UnsaturatedProduct α,β-Unsaturated Product Condensation->UnsaturatedProduct Water Water Condensation->Water eliminates G Aldehyde Aldehyde Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Phosphonium Ylide Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Cycloaddition->Oxaphosphetane Cycloreversion Cycloreversion Oxaphosphetane->Cycloreversion Alkene Alkene Cycloreversion->Alkene PhosphineOxide Triphenylphosphine Oxide Cycloreversion->PhosphineOxide

Caption: Key steps of the Wittig Reaction mechanism.

References

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions - Oriental Journal of Chemistry. Available at: [Link]

  • Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC - NIH. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,5-Diethoxybenzaldehyde, tailored for professionals in research and drug development. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that every action is grounded in established safety protocols and scientific principles. Our objective is to foster a culture of safety and environmental responsibility, building trust through transparent, expert-driven guidance.

Core Hazard Profile & Immediate Safety Imperatives

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling and disposal strategy.

  • H315: Causes skin irritation [1]: Direct contact can lead to redness, itching, and inflammation. This necessitates the use of appropriate gloves and protective clothing to prevent dermal exposure.

  • H319: Causes serious eye irritation [1]: The chemical can cause significant, potentially damaging irritation if it comes into contact with the eyes. This risk makes the use of sealed eye protection non-negotiable.

  • H335: May cause respiratory irritation [1]: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. All handling should be performed in well-ventilated areas to mitigate this risk.

  • Combustibility : The compound is a combustible solid that will burn if ignited[2]. It must be stored away from heat sources and open flames.

A critical aspect of its chemical reactivity is its incompatibility with strong oxidizing agents [3][4]. Mixing this aldehyde with oxidizers can lead to vigorous, potentially dangerous reactions. This principle is paramount in both storage and waste segregation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is directly informed by the hazard profile. The following equipment is mandatory when handling this compound, particularly during spill cleanup and waste consolidation.

EquipmentSpecificationRationale
Eye Protection Tight-sealing safety goggles.Protects against dust particles and splashes, directly addressing the serious eye irritation hazard (H319)[3].
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Prevents direct skin contact, mitigating the risk of skin irritation (H315)[2][3].
Body Protection Laboratory coat and appropriate protective clothing.Minimizes the risk of accidental skin exposure on arms and body[3].
Respiratory Protection Use in a well-ventilated area is standard. A NIOSH/MSHA or EN 149 approved particulate respirator is required if dust is generated or ventilation is inadequate.Prevents inhalation of airborne particles, addressing the respiratory irritation hazard (H335)[3][5].

Spill Management: A Tiered Response Protocol

Accidents happen. A structured, calm response is essential to contain the situation safely. The scale of the spill dictates the appropriate reaction.

Protocol for Minor Spills
  • Ensure Safety: Confirm adequate ventilation and that all personnel in the immediate area are wearing the required PPE.

  • Containment: Prevent the spill from spreading or entering drains[2].

  • Cleanup: Use a dry cleanup method. Do not use air hoses [2]. Gently sweep or shovel the solid material into a suitable container[4][6]. To avoid generating dust (which poses an inhalation risk[1]), you can use a vacuum cleaner only if it is an explosion-proof model designed for chemical dust[2].

  • Packaging: Place the spilled material and any contaminated cleaning supplies into a clean, dry, and sealable container.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the date of the spill.

  • Decontamination: Thoroughly wash the affected area with soap and water after the material has been removed.

Protocol for Major Spills
  • Evacuate: Immediately clear the area of all personnel and move upwind to avoid inhalation of any dust[2].

  • Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, the local fire department, informing them of the location and nature of the hazard[2].

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Professional Cleanup: A major spill should only be handled by trained emergency response personnel equipped with appropriate respiratory protection and protective gear[2]. They will follow established protocols for containment and cleanup of hazardous materials.

Step-by-Step Waste Disposal Procedure

The guiding principle for disposing of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[4][6].

Step 1: Waste Segregation and Collection
  • Designated Container: Collect all waste this compound (including contaminated materials from spills) in a dedicated, properly sealed hazardous waste container[4]. The container must be compatible with the chemical.

  • Incompatibility Prevention: Crucially, ensure this waste stream is kept separate from incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions within the waste container[7].

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list "this compound" as the contents. Follow your institution's specific labeling requirements.

Step 2: Storage Pending Disposal
  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Conditions: Keep the container away from heat, direct sunlight, and incompatible chemicals[7]. The container must remain closed except when adding waste[8].

Step 3: Final Disposal
  • Professional Removal: The ultimate disposal must be conducted by a licensed chemical waste disposal company[5]. Arrange for pickup through your organization's EHS department.

  • Methodology: The standard and approved method for this type of organic solid is controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts[5]. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure full compliance[3][4].

Management of Empty Containers

An "empty" container that once held this compound is not yet safe for regular disposal. Trace residues must be managed correctly.

  • Thoroughly Empty: Ensure the container is as empty as possible, with only minimal residue remaining[9][10].

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This is a critical step. The rinsate from all three washes must be collected and disposed of as hazardous chemical waste[8][9]. It should be added to your solvent waste stream.

  • Deface Label: Completely remove or obliterate the original chemical label on the container to prevent misidentification[9][10].

  • Final Disposal: Once triple-rinsed and with the label removed, the clean, dry container can typically be disposed of in the appropriate glass or plastic recycling bin[9][11].

Disposal and Safety Workflow

G cluster_spill Spill Response cluster_waste Waste Management start Start: this compound Handling Operation decision_event Spill or Waste? start->decision_event spill_size Assess Spill Size decision_event->spill_size Spill Occurs waste_container Place in Labeled, Sealed Hazardous Waste Container decision_event->waste_container Routine Waste minor_spill Minor Spill: 1. Wear Full PPE 2. Use Dry Cleanup Method 3. Avoid Dust Generation spill_size->minor_spill Minor major_spill Major Spill: 1. Evacuate Area 2. Alert EHS/Emergency Services 3. Restrict Access spill_size->major_spill Major collect_spill Collect Spill Residue & Contaminated Materials minor_spill->collect_spill end_disposal Arrange Pickup by Licensed Waste Disposal Vendor via EHS major_spill->end_disposal Handled by Professionals collect_spill->waste_container segregate Store Away From Incompatible Materials (e.g., Strong Oxidizers) waste_container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage storage->end_disposal

Caption: Decision workflow for handling and disposing of this compound.

References

  • Apollo Scientific. (n.d.). 2,5-Dimethoxybenzaldehyde Safety Data Sheet.
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  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,5-Dimethoxybenzaldehyde.
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  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

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Retrosynthesis Analysis

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2,5-Diethoxybenzaldehyde
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2,5-Diethoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.